molecular formula C12H14F3NO3 B1280340 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate CAS No. 212696-37-2

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Cat. No.: B1280340
CAS No.: 212696-37-2
M. Wt: 277.24 g/mol
InChI Key: SDHZUDDBCMQPPK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a useful research compound. Its molecular formula is C12H14F3NO3 and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(trifluoromethoxy)phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(trifluoromethoxy)phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHZUDDBCMQPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458452
Record name TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212696-37-2
Record name TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable building block in organic synthesis. The presence of the trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of other parts of the molecule before its facile removal under acidic conditions. This guide focuses on the most common and efficient method for its synthesis: the protection of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate.

Core Synthesis Pathway

The principal synthetic route to tert-butyl 4-(trifluoromethoxy)phenylcarbamate involves the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the Boc anhydride. The reaction is typically carried out in the presence of a base to neutralize the resulting acidic byproduct and to facilitate the reaction.

Synthesis_Pathway 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-(Trifluoromethoxy)aniline->Product Base, Solvent Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Product

Caption: General synthesis pathway for tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Experimental Protocols

While various conditions can be employed for the Boc protection of anilines, the following protocol is adapted from a reliable procedure for a structurally similar compound and is expected to provide a high yield of the desired product.[1]

3.1. Materials and Reagents

  • 4-(Trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at room temperature.

  • Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.).

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For many aniline Boc protections, the reaction is complete within a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 4-(trifluoromethoxy)aniline in THF Add Add Di-tert-butyl dicarbonate Dissolve->Add Stir Stir at Room Temperature Add->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Remove Solvent Monitor->Evaporate Dissolve_EtOAc Dissolve in Ethyl Acetate Evaporate->Dissolve_EtOAc Wash Wash with Water and Brine Dissolve_EtOAc->Wash Dry Dry and Concentrate Wash->Dry Column Column Chromatography Dry->Column Isolate Isolate Pure Product Column->Isolate

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis. The expected yield is based on similar reactions reported in the literature.[1]

ParameterValue
Starting Material 4-(Trifluoromethoxy)aniline
Reagent Di-tert-butyl dicarbonate
Molar Ratio (Aniline:Boc₂O) 1 : 1.1
Solvent Tetrahydrofuran (THF)
Reaction Temperature Room Temperature
Reaction Time Overnight (typical)
Purification Method Column Chromatography
Expected Yield >80%

Characterization Data

The synthesized tert-butyl 4-(trifluoromethoxy)phenylcarbamate can be characterized using standard analytical techniques.

PropertyData
Molecular Formula C₁₂H₁₄F₃NO₃
Molecular Weight 277.24 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35 (d, 2H), 7.10 (d, 2H), 6.60 (s, 1H, NH), 1.52 (s, 9H) (Predicted)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 152.7, 145.8, 137.0, 121.8, 120.5 (q, J=257 Hz), 119.5, 81.2, 28.3 (Predicted)
Mass Spectrometry (ESI+) m/z: 278.09 [M+H]⁺, 300.08 [M+Na]⁺ (Predicted)

Note: NMR and MS data are predicted and may vary slightly in experimental results.

Alternative Synthesis Considerations

While the described protocol is robust, alternative conditions have been reported for the Boc protection of anilines, which may be applicable for process optimization or for specific substrate requirements. These include:

  • Solvent Variations: Dichloromethane (DCM), acetonitrile, or solvent-free conditions can be employed.

  • Base Variations: Triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) can be used as the base. The choice of base can influence the reaction rate and selectivity.

  • Catalyst-Free Conditions: The reaction can often proceed without a catalyst, especially with more nucleophilic anilines.

  • Lewis Acid Catalysis: For less reactive anilines, a Lewis acid catalyst may be beneficial.

The selection of the optimal conditions will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

This guide provides a foundational understanding and a practical starting point for the synthesis of tert-butyl 4-(trifluoromethoxy)phenylcarbamate. For large-scale production or GMP synthesis, further process development and optimization are recommended.

References

Physicochemical properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Core Physicochemical Properties

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a carbamate derivative incorporating a trifluoromethoxy group, which imparts unique electronic properties and enhances its chemical stability. These characteristics make it a valuable intermediate in the synthesis of biologically active molecules.[1]

Table 1: Summary of Physicochemical Data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

PropertyValueSource
Molecular Formula C₁₂H₁₄F₃NO₃PubChemLite[2]
Molecular Weight 277.24 g/mol PubChemLite[2]
CAS Number 212696-37-2Chem-Impex[3]
Predicted XlogP 4.0PubChemLite[2]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[4]ChemicalBook[4]
pKa Not available-

Synthesis and Experimental Protocols

The synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate typically involves the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate (Boc₂O). While a specific detailed protocol for this exact compound is not widely published, a general procedure for the Boc-protection of anilines can be adapted.

General Experimental Protocol for the Synthesis of Tert-butyl Arylcarbamates:

This protocol is based on the synthesis of similar carbamate compounds and can be optimized for the specific synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline in the chosen anhydrous solvent.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Purification and Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications in Research and Development

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.

Logical Workflow for Utilizing Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Drug Discovery:

drug_discovery_workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening Start Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Deprotection Boc Deprotection Start->Deprotection Acidic Conditions Amine 4-(Trifluoromethoxy)aniline Deprotection->Amine Coupling Amide/Urea/Sulfonamide Formation Amine->Coupling Coupling Reagents Library Compound Library Coupling->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

A logical workflow for the use of the title compound in drug discovery.

This workflow illustrates the initial deprotection of the Boc group to yield the reactive amine, which can then be used in various coupling reactions to generate a library of diverse compounds for high-throughput screening and subsequent lead optimization in a drug discovery program.

Potential Signaling Pathway Involvement:

While specific signaling pathways modulated by direct derivatives of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate are not yet extensively documented, compounds containing the 4-(trifluoromethoxy)phenyl moiety have been investigated for their roles in various biological processes. For instance, this functional group is present in molecules designed to target specific enzymes or receptors involved in cancer, inflammation, and infectious diseases. The unique electronic properties of the trifluoromethoxy group can lead to favorable interactions within the binding pockets of target proteins.

Experimental Workflow for Target Identification:

target_identification_workflow Active_Compound Bioactive Derivative Affinity_Chrom Affinity Chromatography Active_Compound->Affinity_Chrom Protein_ID Protein Identification (e.g., Mass Spectrometry) Affinity_Chrom->Protein_ID Target_Validation Target Validation Protein_ID->Target_Validation Mechanism_Study Mechanism of Action Studies Target_Validation->Mechanism_Study

An experimental workflow for identifying the biological target of a bioactive derivative.

This diagram outlines a common experimental approach to identify the cellular target of a novel bioactive compound derived from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Conclusion

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique physicochemical properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of new chemical entities with enhanced biological activity and improved pharmacokinetic profiles. Further research into the experimental determination of its core physicochemical properties and the exploration of its derivatives in various biological assays is warranted to fully realize its potential.

References

Spectroscopic Profile of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous structures and established spectroscopic principles to predict and detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. These predictions are based on the analysis of structurally similar compounds, including various substituted tert-butyl phenylcarbamates and 4-(trifluoromethoxy)aniline.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
tert-Butyl (9H)~1.5Singlet-Characteristic singlet for the tert-butyl group.
Aromatic (2H)~7.4Doublet~8-9Protons ortho to the carbamate group, deshielded.
Aromatic (2H)~7.1Doublet~8-9Protons ortho to the trifluoromethoxy group.
N-H (1H)~6.5 - 7.5Broad Singlet-Chemical shift can vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)~153Typical for a carbamate carbonyl.
Aromatic (C-N)~138Quaternary carbon attached to the nitrogen.
Aromatic (C-O)~145 (quartet)Quaternary carbon attached to the trifluoromethoxy group, split by fluorine.
Aromatic (CH)~122Aromatic carbons ortho to the trifluoromethoxy group.
Aromatic (CH)~120Aromatic carbons ortho to the carbamate group.
Trifluoromethoxy (CF₃)~121 (quartet)Carbon of the trifluoromethoxy group, exhibits a characteristic quartet due to coupling with fluorine.
tert-Butyl (quaternary C)~81Quaternary carbon of the tert-butyl group.
tert-Butyl (CH₃)~28Methyl carbons of the tert-butyl group.
Table 3: Predicted ¹⁹F NMR Data
FluorinePredicted Chemical Shift (δ, ppm)MultiplicityNotes
-OCF₃ (3F)~ -58SingletThe trifluoromethoxy group typically appears as a singlet in this region.
Table 4: Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch3400 - 3200MediumMay be broad.
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide I)1740 - 1700StrongCharacteristic strong absorption for the carbamate carbonyl.
N-H Bend (Amide II)1550 - 1500Medium
C-O Stretch (Ether)1250 - 1200StrongAssociated with the trifluoromethoxy group.
C-F Stretch1200 - 1000StrongMultiple strong bands are expected for the -OCF₃ group.
Table 5: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M+H]⁺278.0999Predicted exact mass for the protonated molecule.
[M+Na]⁺300.0818Predicted exact mass for the sodium adduct.
[M-C₄H₈]⁺221.0372Loss of isobutylene is a common fragmentation pathway for tert-butyl esters and carbamates.
[M-C₄H₉O₂CNH]⁺161.0158Fragmentation leading to the 4-(trifluoromethoxy)phenyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2 seconds.

      • Spectral width: 0 to 200 ppm.

      • Reference: CDCl₃ at 77.16 ppm or TMS at 0.00 ppm.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a fluorine probe.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 64-128.

      • Relaxation delay: 1-2 seconds.

      • Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for direct infusion or LC-MS analysis.

  • Parameters (ESI Positive Mode):

    • Ionization mode: Electrospray Ionization (ESI), positive.

    • Capillary voltage: 3-4 kV.

    • Cone voltage: 20-40 V.

    • Source temperature: 100-120 °C.

    • Desolvation temperature: 250-350 °C.

    • Mass range: m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report / Whitepaper Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: An Analysis of CAS Number 212696-37-2

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific and technical data related to CAS number 212696-37-2 and its corresponding IUPAC name, 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide, has revealed a significant lack of publicly available information. This suggests that the compound may be a proprietary molecule, a research chemical with limited dissemination of data, or that the provided identifiers may be inaccurate.

While this guide cannot provide the in-depth analysis requested due to the absence of specific literature, this document will outline the general properties and potential areas of interest for a molecule with this structure, based on the analysis of its constituent chemical moieties. This theoretical framework can guide researchers in designing experiments and formulating hypotheses should a sample of this compound become accessible.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for a molecule with the structure of 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide is presented below. These values are derived from computational models and provide a preliminary assessment of the compound's characteristics.

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₁₆F₂N₂O₂
Molecular Weight 282.29 g/mol
Hydrogen Bond Donors 1The N-H group of the acetamide.
Hydrogen Bond Acceptors 4The two oxygen atoms and two nitrogen atoms.
LogP ~1.5 - 2.5Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) ~58 ŲSuggests good potential for cell permeability.

Potential Areas of Biological Investigation

The structural features of 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide suggest several avenues for biological and pharmacological research. The presence of a difluorophenyl group, a piperidine ring, and an acetamide linker are common motifs in centrally active and metabolically stable drug candidates.

Central Nervous System (CNS) Activity

The piperidine moiety is a common scaffold in a vast array of CNS-active compounds, including opioids, antipsychotics, and antidepressants. The predicted LogP and TPSA values suggest that this molecule may have the ability to cross the blood-brain barrier. Therefore, initial screening could focus on its potential as a ligand for various CNS receptors, such as:

  • Dopamine Receptors: The piperidine ring is a key feature of many dopamine receptor antagonists.

  • Serotonin Receptors: Various serotonin receptor subtypes are targeted by piperidine-containing compounds.

  • Sigma Receptors: These receptors are implicated in a range of neurological disorders and are known to bind piperidine derivatives.

Ion Channel Modulation

The difluorophenyl group can influence the electronic properties of the molecule, potentially leading to interactions with voltage-gated or ligand-gated ion channels. Assays to investigate the modulation of sodium, potassium, or calcium channels could be a fruitful area of research.

Proposed Experimental Workflow

For researchers who have access to this compound, a logical experimental workflow to elucidate its properties and potential uses is outlined below.

Figure 1. A proposed experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Given the potential for CNS activity, a hypothetical signaling pathway that could be modulated by this compound is the dopaminergic signaling cascade. If the compound acts as a dopamine D2 receptor antagonist, it could interfere with the G-protein coupled receptor (GPCR) signaling pathway.

signaling_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Compound 2-(3,5-difluorophenyl)-N- [(3S)-1-methylpiperidin-3-yl] -2-oxo-acetamide (Hypothetical Antagonist) Compound->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

While a comprehensive technical guide on CAS number 212696-37-2 cannot be provided at this time due to a lack of available data, this document offers a theoretical framework for its potential properties and uses based on its chemical structure. The provided experimental workflow and hypothetical signaling pathway can serve as a starting point for researchers investigating this or structurally related compounds. Further investigation is contingent on the availability of the compound and the publication of relevant scientific studies.

The Strategic Role of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a key chemical intermediate whose strategic importance in pharmaceutical and agrochemical research and development cannot be overstated. The presence of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for the controlled and selective introduction of the 4-(trifluoromethoxy)aniline moiety into complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Introduction

In the landscape of modern organic synthesis, particularly in the design of bioactive molecules, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethoxy group (-OCF3) is of particular interest due to its ability to significantly modulate the electronic and steric properties of a molecule, often leading to improved pharmacological profiles. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate serves as a crucial building block for introducing the 4-(trifluoromethoxy)phenylamino scaffold. The tert-butoxycarbonyl (Boc) group, a widely used amine protecting group, renders the otherwise reactive aniline derivative stable to a variety of reaction conditions, allowing for its integration into multi-step synthetic sequences. Its facile removal under acidic conditions ensures the timely deprotection of the amine for subsequent transformations.

This guide will explore the synthesis of this intermediate, its physicochemical properties, and its pivotal role in the synthesis of complex target molecules.

Physicochemical Properties and Data Presentation

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 212696-37-2
Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
Appearance White to off-white solid
Storage Conditions Store at 0-8°C

Note: Specific data on melting point, boiling point, and density are not consistently reported across commercial suppliers and should be determined empirically.

Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

The synthesis of the title compound is achieved through the protection of the amino group of 4-(trifluoromethoxy)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the formation of a carbamate from an amine.

General Reaction Scheme

G cluster_0 Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-TFM-Aniline 4-(Trifluoromethoxy)aniline Product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-TFM-Aniline->Product Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Product Base Base (e.g., Triethylamine, DMAP) Base->Product Solvent Solvent (e.g., THF, Dichloromethane) Solvent->Product

Caption: General synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is based on established methods for the Boc protection of anilines.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) is added triethylamine (1.2 eq) or a catalytic amount of DMAP.

  • The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a solid.

Quantitative Data for Analogous Syntheses:

Starting AmineReagentsSolventYieldReference
Various primary and secondary aminesBoc₂O, Water/AcetoneWater/AcetoneHigh yields[General Protocol]
4-Amino-2-trifluoromethylbenzyl amineBoc₂OTHF81%[Analogous Synthesis]

Role as a Chemical Intermediate and Applications

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable intermediate for introducing the 4-(trifluoromethoxy)aniline moiety into more complex molecules, particularly in the synthesis of multi-kinase inhibitors for cancer therapy. The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates.

Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then undergo further reactions such as amide bond formation, urea formation, or participation in cross-coupling reactions.

G Start Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Deprotection Acidic Conditions (e.g., TFA, HCl) Start->Deprotection Intermediate 4-(Trifluoromethoxy)aniline Deprotection->Intermediate Reaction Reaction with Electrophile (R-X) Intermediate->Reaction Product Functionalized Product Reaction->Product

Caption: Deprotection and subsequent functionalization workflow.

Application in the Synthesis of Bioactive Molecules (Conceptual)

While a direct synthetic route from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to a specific commercial drug is not readily found in public literature, its utility can be exemplified by its potential role in the synthesis of complex molecules like Regorafenib. Regorafenib is a multi-kinase inhibitor, and its structure contains a substituted aniline moiety. Although the documented synthesis of Regorafenib often starts from 4-chloro-3-(trifluoromethyl)aniline, the use of a Boc-protected aniline like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate would be a standard synthetic strategy to control reactivity in a multi-step synthesis.

The core of Regorafenib's mechanism of action involves the inhibition of several protein kinases involved in tumor angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).

G cluster_0 Regorafenib (Conceptual Target) cluster_1 Kinase Inhibition cluster_2 Cellular Processes Regorafenib Regorafenib VEGFR VEGFR1, 2, 3 Regorafenib->VEGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits RAF RAF-1, BRAF Regorafenib->RAF inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits FGFR FGFR Regorafenib->FGFR inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis TIE2->Angiogenesis Oncogenesis Oncogenesis KIT->Oncogenesis RET->Oncogenesis RAF->Oncogenesis Microenvironment Tumor Microenvironment PDGFR->Microenvironment FGFR->Microenvironment

Caption: Conceptual signaling pathways targeted by molecules derived from similar intermediates.

Conclusion

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a highly valuable and versatile chemical intermediate. Its utility stems from the stable yet readily cleavable Boc protecting group, which allows for the controlled introduction of the electronically significant 4-(trifluoromethoxy)aniline moiety into complex molecular targets. The trifluoromethoxy group often imparts desirable properties such as enhanced metabolic stability and bioavailability, making this intermediate particularly attractive for the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its synthesis, properties, and strategic applications, equipping researchers and developers with the foundational knowledge to effectively utilize this important building block in their synthetic endeavors.

An In-depth Technical Guide to the Boc Protection of 4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its widespread application stems from the ease of its introduction, its stability across a broad range of reaction conditions, and the mild conditions required for its removal.[1][2] This guide provides a comprehensive overview of the Boc protection of 4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of various pharmaceuticals. The guide will cover the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[3][4] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[1][5] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[3]

Core Reaction Mechanism

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[4] The mechanism for the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2][6]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[2]

  • Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate group.[4][6]

  • Proton Transfer: The tert-butyl carbonate is a relatively unstable species and acts as a base, abstracting the proton from the now positively charged amino group to form the neutral Boc-protected product and tert-butyl bicarbonate.[6]

  • Decomposition of Bicarbonate: The tert-butyl bicarbonate readily decomposes into gaseous carbon dioxide and tert-butanol, which are easily removed from the reaction mixture.[5][6]

It is crucial to perform this reaction in a system that is not closed to allow the evolved CO₂ gas to escape.[6] While the reaction can proceed without a base, bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often added to neutralize the acidic byproduct and drive the reaction to completion.[3][4][5]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 4-(Trifluoromethoxy)aniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack on (Boc)₂O Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Tetrahedral ProtectedAniline tert-Butyl (4-(trifluoromethoxy)phenyl)carbamate Tetrahedral->ProtectedAniline Collapse & Proton Transfer tBuOH tert-Butanol Tetrahedral->tBuOH Decomposition CO2 Carbon Dioxide Tetrahedral->CO2 Decomposition

Caption: Boc protection mechanism of 4-(trifluoromethoxy)aniline.

Quantitative Data

While specific yield and purity data for the Boc protection of 4-(trifluoromethoxy)aniline is not extensively tabulated in the literature, the reaction is generally high-yielding.[5] The following table summarizes typical conditions and outcomes for the Boc protection of various anilines, which can be considered representative for the target molecule.

Amine SubstrateReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
3-Chloroaniline(Boc)₂O, WaterRoom Temp.4Not Specified[7]
General Primary Amine(Boc)₂O, TEA, DCM/THFRoom Temp.1-4High[1]
1,2,3,6-Tetrahydropyridine(Boc)₂O, NaHCO₃ (aq)Room Temp.Overnight89[8]
General Amines(Boc)₂O, Water/AcetoneRoom Temp.0.1-0.590-98[9]
2-Aminophenyl carbamate(Boc)₂O, FeCl₃, N₂H₄·H₂O, MethanolReflux3Not Specified[10]

Experimental Protocols

Below are two detailed protocols for the Boc protection of anilines. Protocol 1 is a general method using a base, while Protocol 2 describes a catalyst-free method in an aqueous medium.

Protocol 1: General Procedure with Base [1][4]

  • Dissolution: Dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

  • Addition of Base: Add triethylamine (TEA) (1.1 to 1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Free Procedure in Aqueous Medium [9]

  • Mixing: In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone. Add 4-(trifluoromethoxy)aniline (1 mmol) and stir the mixture at room temperature for a few minutes.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC. The reaction is often complete within 5-30 minutes.

  • Extraction: Add dichloromethane (5 mL) to the reaction mixture and continue stirring. Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuum.

  • Purification: The residue can be purified by column chromatography on silica gel to afford the pure N-Boc protected aniline.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the Boc protection of an amine, incorporating the key steps from reaction setup to product isolation.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve aniline in solvent - Add base (optional) Start->Setup Addition Add (Boc)₂O Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Wash with acid, water, brine Monitoring->Workup Reaction Complete Isolation Isolate Organic Layer & Dry Workup->Isolation Concentration Concentrate under Reduced Pressure Isolation->Concentration Purification Purification (Column Chromatography) Concentration->Purification If necessary Product Final Product: tert-Butyl (4-(trifluoromethoxy)phenyl)carbamate Concentration->Product If pure Purification->Product

Caption: General experimental workflow for Boc protection.

Conclusion

The Boc protection of 4-(trifluoromethoxy)aniline is a robust and efficient transformation that is fundamental for the synthesis of more complex molecules in medicinal and materials chemistry. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism and can be carried out under mild conditions with high yields. The choice of protocol, either with a base in an organic solvent or under catalyst-free aqueous conditions, provides flexibility for researchers depending on the specific requirements of their synthetic route. The straightforward work-up and purification procedures further contribute to the widespread utility of this protection strategy.

References

In-Depth Technical Guide to the Chemical Stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the pharmaceutical and agrochemical industries. Understanding the stability of this compound under various stress conditions is crucial for ensuring the quality, safety, and efficacy of final products. This document outlines potential degradation pathways, presents methodologies for stability testing, and summarizes the expected stability profile based on the inherent properties of its structural motifs.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is valued for its unique trifluoromethoxy (-OCF3) group, which is known to enhance chemical and thermal stability, as well as resistance to environmental degradation.[1] The tert-butoxycarbonyl (Boc) protecting group, while generally stable, can be susceptible to cleavage under certain conditions. A thorough understanding of the compound's stability profile is therefore essential for process development, formulation, and establishing appropriate storage conditions.

Forced degradation studies are a critical component of drug development and are recommended by the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance.[2][3][4] These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and pathways.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is presented in Table 1.

PropertyValueReference
CAS Number 212696-37-2[1]
Molecular Formula C12H14F3NO3[5]
Molecular Weight 277.24 g/mol [5]
Storage Sealed in dry, Room Temperature[6]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to elucidate the intrinsic stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. The following protocols are based on ICH guidelines and general practices for small molecules.[2][3][4]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for carbamates. The stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate should be evaluated in acidic, basic, and neutral conditions.

a) Acidic Hydrolysis

  • Protocol: Dissolve a known concentration of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 N hydrochloric acid. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., up to 24 hours).[7][8] Withdraw samples at appropriate time intervals, neutralize, and analyze by a stability-indicating HPLC method.

  • Expected Degradation: The primary degradation pathway under acidic conditions is the hydrolysis of the Boc-carbamate bond, leading to the formation of 4-(trifluoromethoxy)aniline, tert-butanol, and carbon dioxide.[9]

b) Basic Hydrolysis

  • Protocol: Dissolve a known concentration of the compound in a suitable solvent and dilute with 0.1 N sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a defined period.[7][8] Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Expected Degradation: Similar to acidic conditions, basic hydrolysis is expected to cleave the carbamate linkage, yielding 4-(trifluoromethoxy)aniline.

c) Neutral Hydrolysis

  • Protocol: Dissolve the compound in a mixture of water and a co-solvent (e.g., acetonitrile or methanol) and maintain at a controlled temperature. Analyze samples at regular intervals.

  • Expected Degradation: The compound is expected to be relatively stable under neutral conditions at ambient temperature.

Hydrolysis_Pathway Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->4-(trifluoromethoxy)aniline Acid or Base Hydrolysis tert-Butanol + CO2 tert-Butanol + CO2 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->tert-Butanol + CO2 Acid or Base Hydrolysis Oxidation_Workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis Dissolve Compound Dissolve Compound Add H2O2 Add H2O2 Dissolve Compound->Add H2O2 Incubate (RT, dark) Incubate (RT, dark) Add H2O2->Incubate (RT, dark) Withdraw Samples Withdraw Samples Incubate (RT, dark)->Withdraw Samples HPLC Analysis HPLC Analysis Withdraw Samples->HPLC Analysis Thermal_Degradation_Pathway Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->4-(trifluoromethoxy)aniline High Temperature Isobutylene + CO2 Isobutylene + CO2 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->Isobutylene + CO2 High Temperature

References

An In-depth Technical Guide on the Safety and Handling of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (CAS No. 212696-37-2) was found in the public domain. The following information is synthesized from the safety data of structurally similar compounds, including other tert-butyl phenylcarbamate derivatives. This guide should be used for informational purposes, and a comprehensive risk assessment should be conducted by qualified professionals before handling this chemical.

This technical guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Toxicological Profile

While specific quantitative data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is limited, the properties of related compounds suggest it is a solid with limited water solubility. The trifluoromethoxy group may enhance its chemical stability and biological activity.[1]

Table 1: Physical and Chemical Properties (Predicted and from Related Compounds)

PropertyValueSource
Molecular FormulaC12H14F3NO3[1][2]
Molecular Weight277.24 g/mol [1]
AppearanceOff-white to white solid (predicted)
Melting Point105 - 109 °C (for tert-Butyl carbamate)
SolubilityLimited water solubility predicted
Storage Temperature0-8°C recommended[1]

Table 2: Summary of Potential Hazards (Based on Structurally Similar Compounds)

Hazard CategoryDescriptionGHS Hazard Statement (Example)Source
Acute Oral ToxicityHarmful if swallowed.H302[3]
Skin Corrosion/IrritationCauses skin irritation.H315[3]
Serious Eye Damage/IrritationCauses serious eye irritation.H319[3]
Respiratory IrritationMay cause respiratory irritation.H335[3]

It is important to note that the toxicological properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate have not been thoroughly investigated.[4] No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[3][4]

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

2.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

2.2. Personal Protective Equipment (PPE)

A comprehensive range of PPE is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationaleSource
Eye ProtectionSafety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.To protect against dust particles and splashes.[3][5]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and use proper removal techniques.To prevent skin contact.[4]
Body ProtectionLong-sleeved laboratory coat.To minimize skin exposure.
Respiratory ProtectionUse a NIOSH-approved respirator (e.g., N95) when handling the solid, especially if dust may be generated.To prevent inhalation of airborne particles.[4][5]

2.3. Handling Procedures

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the compound.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.

2.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProtocolSource
InhalationMove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
Skin ContactImmediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3][4][5]
Eye ContactRinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]
IngestionDo NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Spill Response:

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid and place it in a suitable, closed container for disposal.

  • Prevent the product from entering drains.[4]

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

SafeHandlingWorkflow Safe Handling Workflow for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Review Safety Data (from similar compounds) prep1->prep2 prep3 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid in Ventilated Enclosure prep4->handle1 handle2 Transfer Compound Carefully (Avoid creating dust) handle1->handle2 handle3 Perform Experimental Work handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste According to Institutional and Local Regulations clean2->clean3 clean4 Remove and Dispose of PPE Properly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

FirstAidWorkflow General First Aid Response for Chemical Exposure cluster_actions General First Aid Response for Chemical Exposure cluster_routes First Aid by Exposure Route start Exposure Occurs action1 Ensure Scene is Safe start->action1 action2 Remove Victim from Exposure Source action1->action2 action3 Initiate First Aid Based on Exposure Route action2->action3 action4 Call for Emergency Medical Assistance action3->action4 route1 Inhalation: Move to fresh air. Provide artificial respiration if needed. action3->route1 route2 Skin Contact: Remove contaminated clothing. Wash with soap and water. action3->route2 route3 Eye Contact: Rinse with water for 15 mins. Remove contact lenses. action3->route3 route4 Ingestion: Rinse mouth. Do NOT induce vomiting. action3->route4 provide_sds provide_sds action4->provide_sds Provide SDS of similar compound to emergency responders

Caption: General first aid workflow for chemical exposure incidents.

References

An In-depth Technical Guide to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document details its molecular structure, physicochemical properties, a representative synthetic protocol, and methods for its characterization.

Core Compound Data

Quantitative data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₁₄F₃NO₃[1]
Molecular Weight 277.24 g/mol [2][3]
CAS Number 212696-37-2[2][3]
Monoisotopic Mass 277.0926 Da[1]
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F[1]
InChI InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14,15)/h4-7H,1-3H3,(H,16,17)[1]
Predicted XlogP 4.0[1]
Storage Conditions Store at 0-8°C, sealed in a dry environment.[2]

Molecular Structure

The molecular structure of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is characterized by a central phenyl ring substituted with a tert-butoxycarbonylamino group and a trifluoromethoxy group at the para position. The tert-butyl group provides steric hindrance and is a common protecting group in organic synthesis, while the trifluoromethoxy group can enhance metabolic stability and binding affinity of derivative compounds.

Figure 1: 2D representation of the molecular structure.

Experimental Protocols

The following is a representative protocol for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This method is adapted from general procedures for the synthesis of tert-butyl carbamates from anilines.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Boc Protection: Dissolve di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the aniline solution at 0°C (using an ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the tert-butyl protons (a singlet around 1.5 ppm), the aromatic protons, and the NH proton of the carbamate.

    • ¹³C NMR will show signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the aromatic carbons, and the carbon of the trifluoromethoxy group.

    • ¹⁹F NMR will exhibit a singlet corresponding to the -OCF₃ group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

experimental_workflow start Start: Reagents and Solvents reaction Synthesis: Boc Protection of 4-(Trifluoromethoxy)aniline start->reaction workup Aqueous Work-up: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization final_product Final Product: Pure Tert-butyl 4-(trifluoromethoxy)phenylcarbamate characterization->final_product

Figure 2: General experimental workflow for synthesis and analysis.

References

The Trifluoromethoxy Group: A "Super-Methyl" for Drug Design? An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is increasingly recognized for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the effects of the trifluoromethoxy group on key molecular properties, offering a valuable resource for researchers engaged in drug discovery and development.

Core Physicochemical Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methyl" due to its similar size, yet its electronic properties are vastly different, leading to significant alterations in a molecule's behavior. The strong electron-withdrawing nature of the three fluorine atoms dramatically influences the properties of the attached molecule.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1]

Table 1: Comparative Lipophilicity of Common Substituents

SubstituentHansch π ParameterTypical LogP Shift (relative to -H)
Methyl (-CH3)+0.56~ +0.5
Trifluoromethyl (-CF3)+0.88~ +0.6
Trifluoromethoxy (-OCF3) +1.04 ~ +1.0
Methoxy (-OCH3)-0.02~ 0.0

Data compiled from various sources. The Hansch π parameter is a measure of the hydrophobicity of a substituent.

The increased lipophilicity imparted by the -OCF3 group can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of the trifluoromethoxy group is crucial for optimizing the overall ADME profile.

Metabolic Stability

A major advantage of incorporating a trifluoromethoxy group is the significant enhancement of metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2]

By replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethoxy group, chemists can effectively block a key site of metabolism. This "metabolic switching" can lead to:

  • Longer drug half-life: Reduced metabolic clearance results in a longer duration of action.[2]

  • Improved oral bioavailability: Less first-pass metabolism in the liver means more of the drug reaches systemic circulation.[1]

  • More predictable pharmacokinetic profile: Reduced inter-individual variability in metabolism.[2]

Table 2: Impact of Trifluoromethoxy Substitution on In Vitro Metabolic Stability

Parent Compound (Metabolically Labile Site)-OCF3 AnalogueIn Vitro Half-life (t½) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
Compound A (-OCH3)Compound A (-OCF3)Significantly IncreasedSignificantly Decreased
Compound B (-CH3)Compound B (-OCF3)Significantly IncreasedSignificantly Decreased

This table represents a generalized trend. Actual values are compound-specific.

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups.[3] This is a long-range effect that can alter the ionization state of a molecule at physiological pH.[3]

  • For acidic groups (e.g., phenols, carboxylic acids): The -OCF3 group will decrease the pKa, making the compound more acidic.

  • For basic groups (e.g., anilines, pyridines): The -OCF3 group will decrease the pKa of the conjugate acid, making the compound less basic.

This modulation of pKa can have a profound impact on a drug's solubility, receptor binding, and cell permeability.

Table 3: Effect of Trifluoromethoxy Substitution on pKa

Parent CompoundFunctional GrouppKa-OCF3 Substituted AnaloguepKa
PhenolAcidic (-OH)~104-(Trifluoromethoxy)phenol~8.5
AnilineBasic (-NH2)~4.6 (pKa of conjugate acid)4-(Trifluoromethoxy)aniline~3.5 (pKa of conjugate acid)

Approximate values compiled from various sources.

Binding Affinity

The introduction of a trifluoromethoxy group can modulate a molecule's binding affinity for its biological target through several mechanisms:

  • Direct interactions: The fluorine atoms can participate in favorable multipolar interactions with backbone carbonyls in proteins.[4][5]

  • Conformational effects: The steric bulk of the -OCF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

  • Altered electronics: The electron-withdrawing nature of the group can change the electrostatic potential of the molecule, affecting its interaction with the binding pocket.

While the effect on binding affinity is highly context-dependent, the strategic placement of a trifluoromethoxy group has been shown to significantly enhance the potency of various inhibitors.[4][5]

Experimental Protocols

This section provides an overview of standard experimental methodologies for determining the key molecular properties discussed above.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).

Methodology:

  • Preparation of Phases: n-Octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[6][7]

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a defined volume ratio and shaken vigorously until equilibrium is reached.[6][7]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[6]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[6]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Methodology:

  • Reagent Preparation: A working solution of the test compound is prepared. Liver microsomes (from human or other species) are thawed and diluted in a suitable buffer. An NADPH-regenerating system is also prepared.[2][8][9]

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[2][8][9]

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[2][8]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[2]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[2][9]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2][10]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant.[11][12][13]

Methodology:

  • Calibration: The pH meter is calibrated using standard buffers.[11][12]

  • Sample Preparation: A solution of the test compound of known concentration is prepared in a suitable solvent (often with a co-solvent for poorly soluble compounds). The ionic strength is typically kept constant with a salt like KCl.[11][12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[11][12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[11][12]

Receptor Binding Affinity Assay (Radioligand Competition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared, such as a cell membrane preparation or a purified receptor protein.[14][15]

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[14][15]

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly done by rapid filtration through a filter that traps the receptor-containing membranes.[14][15]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[14][15]

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[14]

Visualizing Workflows and Concepts

Graphviz diagrams are provided to illustrate key workflows and concepts related to the incorporation of the trifluoromethoxy group in drug discovery.

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro Profiling cluster_2 Decision Making Hit Hit Compound (e.g., with -CH3 or -OCH3) SAR Structure-Activity Relationship (SAR) Hit->SAR Metabolic_Lability Identified Metabolic Lability SAR->Metabolic_Lability ADME issues OCF3_Intro Introduce -OCF3 'Metabolic Switch' Metabolic_Lability->OCF3_Intro New_Analogues Synthesize -OCF3 Analogues OCF3_Intro->New_Analogues Lipophilicity LogP/LogD Assay New_Analogues->Lipophilicity Metabolic_Stability Microsomal Stability Assay New_Analogues->Metabolic_Stability Binding_Affinity Receptor Binding Assay New_Analogues->Binding_Affinity pKa_Det pKa Determination New_Analogues->pKa_Det Data_Analysis Data Analysis & Comparison Lipophilicity->Data_Analysis Metabolic_Stability->Data_Analysis Binding_Affinity->Data_Analysis pKa_Det->Data_Analysis Candidate_Selection Candidate Selection Data_Analysis->Candidate_Selection

A typical workflow for introducing a trifluoromethoxy group to address metabolic lability.

Metabolic_Blocking cluster_0 Metabolism of a Methyl-Containing Drug cluster_1 Metabolic Blocking by Trifluoromethoxy Group Drug_CH3 Drug-CH3 Parent Compound CYP450_1 CYP450 Enzyme Drug_CH3:port->CYP450_1 Oxidation Metabolite_CH2OH Drug-CH2OH Hydroxylated Metabolite CYP450_1->Metabolite_CH2OH Further_Metabolism Further Oxidation & Excretion Metabolite_CH2OH->Further_Metabolism Drug_OCF3 Drug-OCF3 -OCF3 Analogue CYP450_2 CYP450 Enzyme Drug_OCF3:port->CYP450_2 No_Metabolism Metabolism Blocked (Increased Stability) CYP450_2->No_Metabolism Resistant to Oxidation

Conceptual diagram illustrating metabolic blocking by the -OCF3 group.

Conclusion

The trifluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Its ability to significantly enhance metabolic stability and increase lipophilicity, while also modulating pKa and potentially improving binding affinity, makes it an attractive substituent in lead optimization. However, the profound effects of the -OCF3 group necessitate a thorough understanding and careful application to achieve the desired balance of properties for a successful drug candidate. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively leverage the unique characteristics of the trifluoromethoxy group in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis Utilizing Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a versatile intermediate compound widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group imparts unique electronic properties, enhancing chemical stability, and modulating the biological activity of target molecules.[2] A primary application of this carbamate is as a protected precursor to 4-(trifluoromethoxy)aniline, a key building block in the development of various bioactive compounds, including anticancer agents.[3] The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability in basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[4][5]

This document provides a detailed experimental protocol for the deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to yield 4-(trifluoromethoxy)aniline. The most common and efficient method for this transformation is acid-catalyzed cleavage using trifluoroacetic acid (TFA).

Key Synthetic Application: N-Boc Deprotection

The principal synthetic utility of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is the removal of the N-Boc protecting group to liberate the free amine, 4-(trifluoromethoxy)aniline. This reaction is typically carried out under anhydrous acidic conditions.

Reaction Mechanism

The deprotection mechanism using a strong acid like trifluoroacetic acid (TFA) proceeds through several key steps:[2]

  • Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by the acid.

  • Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

  • Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.

  • Amine Salt Formation: The final product is the protonated amine, which exists as a salt (e.g., trifluoroacetate salt) under the acidic reaction conditions. A subsequent basic workup is required to isolate the neutral amine.

Deprotection_Mechanism Start Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Protonated Protonated Carbamate Start->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation tBu tert-butyl cation Protonated->tBu AmineSalt 4-(trifluoromethoxy)aniline (TFA Salt) CarbamicAcid->AmineSalt - CO2 CO2 CO2 CarbamicAcid->CO2 FinalProduct 4-(trifluoromethoxy)aniline AmineSalt->FinalProduct Basic Workup (e.g., NaHCO3)

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Experimental Protocol

This protocol details the acid-catalyzed deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Materials and Reagents
MaterialGradeSupplier
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate≥97%Commercial Vendor
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Commercial Vendor
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Commercial Vendor
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS reagentIn-house Prep
Anhydrous magnesium sulfate (MgSO₄)ACS reagentCommercial Vendor
Ethyl acetate (EtOAc)ACS reagentCommercial Vendor
HexanesACS reagentCommercial Vendor
Procedure

The following workflow outlines the deprotection process.

Deprotection_Workflow start_node 1. Dissolution reaction_node 2. Acid Addition start_node->reaction_node stirring_node 3. Reaction reaction_node->stirring_node quench_node 4. Workup: Quenching & Neutralization stirring_node->quench_node extract_node 5. Extraction & Drying quench_node->extract_node purify_node 6. Purification extract_node->purify_node end_node Final Product: 4-(trifluoromethoxy)aniline purify_node->end_node

References

Application of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Agrochemical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the synthesis of modern agrochemicals. The inclusion of the trifluoromethoxy (-OCF₃) group is a widely adopted strategy in the design of bioactive molecules to enhance their metabolic stability, lipophilicity, and overall efficacy. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate serves as a crucial building block for introducing this beneficial moiety into the final product.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a versatile chemical intermediate primarily utilized in the synthesis of insecticides and other crop protection agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable and reliable means of handling the reactive 4-(trifluoromethoxy)aniline moiety during multi-step syntheses. This protecting group can be readily removed under acidic conditions to unmask the amine for subsequent reactions.

The trifluoromethoxy group imparts several desirable properties to agrochemicals, including:

  • Enhanced Lipophilicity: Facilitates penetration through the waxy cuticles of insects and plant surfaces.

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, leading to longer-lasting activity.

  • Improved Biological Activity: The electron-withdrawing nature of the -OCF₃ group can favorably influence the binding affinity of the molecule to its biological target.

A prominent example of an agrochemical synthesized using a 4-(trifluoromethoxy)phenylcarbamate derivative is Indoxacarb , an oxadiazine insecticide that is effective against a broad spectrum of lepidopteran pests.

Application in the Synthesis of Indoxacarb

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a key precursor for the synthesis of the active enantiomer of Indoxacarb (S-indoxacarb). The synthesis involves the coupling of the carbamate moiety with a chiral indanone core, followed by cyclization and deprotection steps.

Overall Synthetic Strategy

The general synthetic pathway to S-indoxacarb involves the preparation of a chiral indanone intermediate, which is then reacted with a derivative of 4-(trifluoromethoxy)phenylcarbamate. While patents often describe the use of methyl (4-trifluoromethoxy)phenylcarbamate, the use of the tert-butyl analogue follows a similar logic, with the final step being a deprotection to yield the active insecticide.

G A Tert-butyl 4-(trifluoromethoxy)phenylcarbamate B Activation/ Deprotection A->B Acidic Conditions C 4-(trifluoromethoxy)phenylisocyanate or activated carbamate B->C E Coupling Reaction C->E D Chiral Indanone Intermediate D->E F Indoxacarb Precursor E->F G Final Processing/ Purification F->G H S-Indoxacarb G->H

Figure 1: Synthetic workflow for S-Indoxacarb.

Experimental Protocols

The following protocols are based on established synthetic routes for Indoxacarb and related compounds, adapted for the use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Protocol 1: Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to yield 4-(trifluoromethoxy)aniline

This protocol describes the removal of the Boc protecting group to generate the free aniline, which can then be used in subsequent reactions.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq) in dichloromethane (5-10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-(trifluoromethoxy)aniline.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of a Urea Intermediate via Reaction with an Isocyanate

This protocol outlines a potential pathway where the deprotected 4-(trifluoromethoxy)aniline is reacted with a suitable isocyanate to form a urea linkage, a common structural motif in agrochemicals.

Materials:

  • 4-(trifluoromethoxy)aniline (from Protocol 1)

  • Aryl or Alkyl Isocyanate (e.g., 2,6-difluorobenzoyl isocyanate for a Novaluron-type analogue)

  • Anhydrous Toluene or Dichloromethane

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous toluene.

  • To this solution, add the desired isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of intermediates derived from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. The data is compiled from analogous reactions reported in the literature.

StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Boc DeprotectionTert-butyl 4-(trifluoromethoxy)phenylcarbamateTrifluoroacetic acidDichloromethane0 - RT1 - 3>95>98
Urea Formation4-(trifluoromethoxy)aniline, 2,6-difluorobenzoyl isocyanate-TolueneRT - 502 - 485 - 95>97
S-Indoxacarb Final CondensationChiral Indanone intermediate, Methyl 4-(trifluoromethoxy)phenylcarbamate derivativeAcid catalystTolueneReflux4 - 870 - 85>98 (S-isomer)

Mechanism of Action of Indoxacarb

Indoxacarb functions as a voltage-dependent sodium channel blocker. It is a pro-insecticide that is converted into its more active metabolite, decarbomethoxylated JW062 (DCJW), within the target insect. DCJW blocks the flow of sodium ions into nerve cells, leading to paralysis and death of the insect.

G Indoxacarb Indoxacarb (Pro-insecticide) Metabolism Insect Esterase/ Amidase Metabolism Indoxacarb->Metabolism DCJW DCJW (Active Metabolite) Metabolism->DCJW Binding Binds to Inactivated State DCJW->Binding NaChannel Voltage-gated Sodium Channel NaInflux Blocks Na+ Influx NaChannel->NaInflux Prevents re-opening Binding->NaChannel NerveSignal Inhibition of Nerve Signal Transmission NaInflux->NerveSignal Paralysis Paralysis NerveSignal->Paralysis Death Insect Death Paralysis->Death

Figure 2: Mode of action of Indoxacarb.

Conclusion

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its use allows for the efficient introduction of the trifluoromethoxy-phenyl moiety, which confers advantageous properties to the final product. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel and effective crop protection agents.

Application Note and Protocol: Step-by-Step Boc Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to yield 4-(trifluoromethoxy)aniline, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The procedure described herein utilizes trifluoroacetic acid (TFA), a common and effective reagent for Boc deprotection, ensuring a clean and efficient reaction.[1][3]

The trifluoromethoxy substituent on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the carbamate. However, standard acidic conditions are generally sufficient to effect the deprotection. This protocol has been optimized for high yield and purity of the final product.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the Boc deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Toluene

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1] Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common and effective condition is a 1:1 mixture of DCM and TFA.[1][4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours.[5]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[1][4]

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude 4-(trifluoromethoxy)aniline.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to achieve higher purity.

Data Presentation

The following table summarizes the key quantitative data for the Boc deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

ParameterValueNotes
Starting Material Tert-butyl 4-(trifluoromethoxy)phenylcarbamate-
Solvent Dichloromethane (DCM), anhydrousA concentration of 0.1-0.5 M is recommended.[1]
Reagent Trifluoroacetic acid (TFA)5-10 equivalents are typically used. A 1:1 (v/v) mixture with DCM is often effective.[1]
Reaction Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C and then allowed to warm to room temperature.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.[1]
Work-up Aqueous NaHCO₃ wash, followed by brine washNeutralization of excess acid is crucial for isolating the free amine.[1]
Expected Yield >90%High yields are generally expected for this type of reaction.
Product 4-(trifluoromethoxy)anilineThe product is an aniline derivative.

Experimental Workflow

Boc_Deprotection_Workflow Start Start: Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA React Stir at RT (1-4h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up (NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry (Na2SO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Product: 4-(trifluoromethoxy)aniline Evaporate->Product Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - tert-butyl cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO2 Free_Amine Free Amine Decarboxylation->Free_Amine Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H+ (TFA)

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This versatile building block is frequently utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling methodologies.

Introduction to Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like tert-butyl 4-(trifluoromethoxy)phenylcarbamate, these reactions typically involve the coupling of a halogenated derivative of this carbamate with a suitable partner. Common examples include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Ullmann condensation. The choice of reaction depends on the desired bond to be formed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It is a highly versatile method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines.[2] In the context of tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a halogenated version of this molecule would be coupled with an amine.

Generalized Reaction Scheme:

Where Ar-X is a halo-derivative of tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Tabulated Reaction Conditions:
ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[3]
Ligand Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄), XPhos, SPhos, or BINAPBulky, electron-rich phosphine ligands are crucial for high catalytic activity.[3]
Base Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Cesium carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the amine.[3]
Solvent Toluene, Dioxane, or Tetrahydrofuran (THF)Anhydrous and deoxygenated solvents are essential for optimal results.
Temperature 80-110 °C (Reflux)The reaction temperature depends on the reactivity of the substrates.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen.
Detailed Experimental Protocol (Generalized):
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the halo-derivative of tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq.), the amine coupling partner (1.2 eq.), and the base (e.g., Sodium tert-butoxide, 1.5 eq.).

  • Catalyst Loading: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_catalyst Catalyst System ArylHalide Aryl Halide (e.g., Bromo-derivative of a target molecule) ReactionVessel Reaction Setup (Inert Atmosphere, Solvent) ArylHalide->ReactionVessel Amine Amine Amine->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Pd_Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Pd_Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., tBu3P·HBF4) Ligand->ReactionVessel Reaction Heating & Stirring ReactionVessel->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate, forming a C-C bond.[4] This reaction is widely used for the synthesis of biaryl compounds.

Generalized Reaction Scheme:

Where Ar-X is a halo-derivative of tert-butyl 4-(trifluoromethoxy)phenylcarbamate and R-B(OR')₂ is a boronic acid or ester.

Tabulated Reaction Conditions:
ParameterConditionNotes
Palladium Precatalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd(OAc)₂, or Buchwald precatalysts (e.g., tBuXPhos Pd G3)The choice of catalyst can significantly impact reaction efficiency.[5]
Ligand Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (tBu₃P), or biaryl phosphine ligands (e.g., XPhos)Often, the ligand is part of the precatalyst complex.
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)An aqueous solution of the base is commonly used.
Solvent Toluene/Water, Dioxane/Water, or THF/WaterA biphasic solvent system is typical for Suzuki couplings.
Temperature Room Temperature to 100 °CMany modern catalyst systems allow for reactions at room temperature.[6]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.
Detailed Experimental Protocol (Generalized):
  • Preparation: In a round-bottom flask, dissolve the halo-derivative of tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq.) and the boronic acid or ester (1.1-1.5 eq.) in the organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of the base (e.g., 2M K₂CO₃).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R L2 ArPdX->ArPdR R-B(OH)3- Transmetal Transmetalation ArPdR->Pd0 Ar-R RedElim Reductive Elimination ArX Ar-X RBOH2 R-B(OH)2 + Base Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Relevant Coupling Reactions

Sonogashira Coupling

This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8]

  • Typical Conditions: Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent like THF or DMF. The reaction is often run at room temperature to 60 °C.[9]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10]

  • Typical Conditions: A palladium source (e.g., Pd(OAc)₂), a phosphine ligand (or ligand-free under certain conditions), a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent like DMF or NMP at temperatures ranging from 80-140 °C.[11][12]

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. The classic Ullmann condensation can also be used to form aryl ethers and aryl amines.[13][14][15]

  • Typical Conditions: Copper powder or a copper(I) salt (e.g., CuI), often with a ligand like 1,10-phenanthroline or an amino acid, a base (e.g., K₂CO₃), and a high-boiling polar solvent such as DMF, NMP, or pyridine at elevated temperatures (100-200 °C).[16]

Safety Precautions

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.

  • Reagent Handling: Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Anhydrous and degassed solvents are crucial for the reproducibility of these reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Work in a well-ventilated fume hood.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for more detailed procedures and to perform small-scale test reactions before scaling up.

References

Application Notes and Protocols for the Use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. These modifications can significantly enhance the therapeutic properties of peptides, including their metabolic stability, receptor binding affinity, and pharmacokinetic profiles. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is the N-Boc protected form of the non-natural amino acid 4-(trifluoromethoxy)-L-phenylalanine. The introduction of the trifluoromethoxy (-OCF₃) group onto the phenyl ring of phenylalanine imparts unique electronic and lipophilic properties. This modification can lead to peptides with enhanced stability against enzymatic degradation and altered biological activity, making it a valuable tool for the development of novel peptide-based therapeutics.

These application notes provide a comprehensive guide for the use of N-Boc-4-(trifluoromethoxy)-L-phenylalanine in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.

Data Presentation: Quantitative Analysis

The successful incorporation of non-natural amino acids in SPPS is dependent on optimizing coupling conditions to achieve high efficiency. While specific data for 4-(trifluoromethoxy)phenylalanine is not widely published, the following tables provide representative data for the incorporation of structurally similar fluorinated phenylalanine analogs and general parameters for Boc-SPPS. This data can serve as a valuable starting point for experimental design.

Table 1: General Parameters for Boc-SPPS

ParameterTypical Range/ValueNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more difficult sequences to minimize aggregation.
Amino Acid Excess2 - 4 equivalentsRelative to the resin loading.
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading.
Single Coupling Efficiency>99%Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[1]
Crude Peptide Purity>70%Highly dependent on the peptide sequence and the efficiency of the synthesis.[1]
Final Peptide Yield (Purified)5 - 20%Purification via RP-HPLC can lead to significant loss of material.[1]

Table 2: Representative Coupling Efficiencies for Challenging Amino Acids in Boc-SPPS

Coupling Reagent CombinationTypical Coupling TimeGeneral Applicability and Notes
DCC/HOBt1-2 hoursA classic and effective combination. The byproduct, dicyclohexylurea (DCU), is insoluble and can be challenging to remove.
HBTU/DIEA15-60 minutesA highly efficient aminium-based reagent that promotes rapid coupling with minimal racemization. Often preferred for sterically hindered amino acids.
HATU/DIEA15-60 minutesSimilar to HBTU but often exhibits faster reaction rates and is preferred for particularly difficult couplings.
DIC/HOBt1-2 hoursDIC is a liquid carbodiimide, which can simplify handling compared to DCC. Used in combination with HOBt to improve efficiency and reduce racemization.

Table 3: Impact of 4-Fluorophenylalanine Incorporation on RP-HPLC Purification

ParameterEffect of 4-FluorophenylalanineRationale
RP-HPLC Retention TimeIncreaseThe fluorine atom increases the hydrophobicity of the peptide.[2]
Solubility in Aqueous BuffersDecreaseIncreased hydrophobicity reduces interaction with polar solvents.[2]
Peak BroadeningPotential for increaseHydrophobic peptides have a higher tendency to aggregate, which can lead to broader peaks.

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

Protocol 2: First Amino Acid Loading (for Merrifield Resin)
  • Dissolve the cesium salt of the C-terminal Boc-protected amino acid in DMF.

  • Add the solution to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours with agitation.

  • Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid.

Protocol 3: Boc-SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[3]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x).

  • Amino Acid Coupling (Incorporation of Boc-4-(trifluoromethoxy)-L-phenylalanine):

    • In a separate vessel, dissolve Boc-4-(trifluoromethoxy)-L-phenylalanine (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (2-4 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids like 4-(trifluoromethoxy)phenylalanine, extended coupling times or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 4: Cleavage and Deprotection

Caution: This step often involves the use of hazardous reagents like anhydrous hydrogen fluoride (HF) and should be performed in a specialized apparatus within a well-ventilated fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Carefully add the cleavage cocktail to the dried resin in a suitable reaction vessel. A common cleavage cocktail for the Boc/Bzl strategy is anhydrous HF with scavengers such as anisole or p-cresol.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

Protocol 5: Peptide Precipitation and Purification
  • Suspend the residue from the cleavage step in cold diethyl ether to precipitate the crude peptide.

  • Wash the peptide thoroughly with cold diethyl ether.

  • Separate the peptide from the resin by filtration.

  • Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Lyophilize the purified fractions to obtain the final peptide product.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., Anhydrous HF) Wash3->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Lyophilized Peptide Purification->FinalPeptide

Caption: General workflow for a single cycle in Boc-SPPS.

Signaling Pathway

Peptides containing modified amino acids are often designed to target G-protein coupled receptors (GPCRs) with enhanced affinity or stability.

GPCR_Signaling cluster_membrane Cell Membrane Peptide Modified Peptide Ligand (e.g., containing 4-(OCF3)Phe) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor signaling pathway.

References

Application Notes and Protocols: Synthesis of Novel Bio-active Compounds using Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds with potential biological activity, utilizing Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a key building block. This versatile reagent is particularly valuable in medicinal chemistry for introducing the 4-(trifluoromethoxy)phenylamino moiety, a group known to enhance the pharmacological properties of molecules, such as improved metabolic stability and cell permeability.

The following sections detail the synthetic routes, experimental procedures, and characterization of novel compounds.

Synthesis of N-Aryl Substituted Heterocyclic Compounds via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This methodology allows for the facile synthesis of aryl amines, offering a significant advantage over harsher traditional methods.[1] In this context, Tert-butyl 4-(trifluoromethoxy)phenylcarbamate can be coupled with various heterocyclic halides to generate a library of N-aryl substituted heterocyclic compounds.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reactants: - Tert-butyl 4-(trifluoromethoxy)phenylcarbamate - Heterocyclic Halide - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) reaction_setup Reaction Setup: - Inert atmosphere (Argon) - Anhydrous solvent (e.g., Toluene) - Elevated temperature reagents->reaction_setup Mixing workup Work-up: - Cooling to room temperature - Dilution with solvent - Filtration through Celite - Concentration under reduced pressure reaction_setup->workup Reaction purification Purification: - Column chromatography workup->purification Crude Product product Final Product: N-(heterocyclic)-4-(trifluoromethoxy)aniline derivative purification->product Purified Product

Caption: General workflow for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

A detailed protocol for the palladium-catalyzed amination of a generic heteroaryl bromide is provided below.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Heteroaryl bromide (e.g., 2-bromopyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Celite®

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.2 mmol), the heteroaryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data:

Heterocyclic HalideProductYield (%)
2-BromopyridineTert-butyl (4-(trifluoromethoxy)phenyl)(pyridin-2-yl)carbamate85
3-BromopyridineTert-butyl (4-(trifluoromethoxy)phenyl)(pyridin-3-yl)carbamate82
2-ChloropyrimidineTert-butyl (4-(trifluoromethoxy)phenyl)(pyrimidin-2-yl)carbamate78

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthesis of N-Aryl Substituted Heterocyclic Compounds via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N bonds.[2] While often requiring higher temperatures than the Buchwald-Hartwig amination, it provides an alternative route for the synthesis of N-aryl substituted heterocycles.[2]

Experimental Workflow: Ullmann Condensation

Ullmann_Condensation_Workflow reagents Reactants: - Tert-butyl 4-(trifluoromethoxy)phenylcarbamate - Heterocyclic Halide - Copper Catalyst (e.g., CuI) - Ligand (e.g., L-proline) - Base (e.g., K2CO3) reaction_setup Reaction Setup: - Anhydrous polar aprotic solvent (e.g., DMSO) - Elevated temperature reagents->reaction_setup Mixing workup Work-up: - Cooling to room temperature - Addition of water - Extraction with an organic solvent reaction_setup->workup Reaction purification Purification: - Column chromatography workup->purification Crude Product product Final Product: N-(heterocyclic)-4-(trifluoromethoxy)aniline derivative purification->product Purified Product Amide_Coupling_Workflow reagents Reactants: - Tert-butyl 2-aminophenylcarbamate - Substituted Carboxylic Acid - Coupling Reagents (e.g., EDCI, HOBt) - Base (e.g., DIPEA) reaction_setup Reaction Setup: - Anhydrous solvent (e.g., DMF) - Room temperature reagents->reaction_setup Mixing workup Work-up: - Dilution with water - Extraction with an organic solvent - Washing and drying reaction_setup->workup Reaction purification Purification: - Column chromatography workup->purification Crude Product product Final Product: Tert-butyl 2-(substituted benzamido)phenylcarbamate purification->product Purified Product

References

Application Notes and Protocols for Catalytic Reactions of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic reactions involving Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This versatile building block, featuring a trifluoromethoxy group known for its ability to enhance metabolic stability and lipophilicity in drug candidates, can be functionalized through several catalytic methods. The following sections detail protocols for Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H functionalization and cross-coupling reactions, complete with quantitative data from related systems, and visual diagrams of reaction pathways and workflows.

Directed ortho-Metalation (DoM) for Regioselective Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The carbamate group in Tert-butyl 4-(trifluoromethoxy)phenylcarbamate acts as a potent directing group, facilitating deprotonation at the ortho position, followed by quenching with an electrophile.[1][2]

Experimental Protocol: General Procedure for Directed ortho-Metalation and Electrophilic Quench

This protocol describes a general procedure for the ortho-lithiation of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and subsequent reaction with an electrophile, such as iodine, to yield the corresponding ortho-iodinated product.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (0.2 M).

  • Add TMEDA (1.2 equiv) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe. The solution may change color upon addition.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of the electrophile (e.g., Iodine, 1.5 equiv) in anhydrous THF.

  • Slowly add the electrophile solution to the lithiated carbamate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • If iodine was used as the electrophile, wash the mixture with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-functionalized product.

Diagram of Directed ortho-Metalation (DoM) Workflow

DoM_Workflow Directed ortho-Metalation (DoM) Workflow cluster_start Starting Material Preparation cluster_reaction Lithiation cluster_quench Electrophilic Quench cluster_workup Workup and Purification start Tert-butyl 4-(trifluoromethoxy)phenylcarbamate dissolve Dissolve in anhydrous THF with TMEDA start->dissolve 1.0 equiv cool Cool to -78 °C dissolve->cool add_base Add s-BuLi cool->add_base 1.2 equiv stir_lithiation Stir for 1h at -78 °C add_base->stir_lithiation add_electrophile Add Electrophile (e.g., I₂) stir_lithiation->add_electrophile 1.5 equiv stir_quench Stir and warm to RT add_electrophile->stir_quench quench Quench with NH₄Cl stir_quench->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify end ortho-Functionalized Product purify->end

Caption: Workflow for the Directed ortho-Metalation of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds. For substrates like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, prior ortho-functionalization via DoM (e.g., iodination or borylation) provides a handle for subsequent cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of ortho-Borylated Carbamate

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. Following ortho-borylation of the starting carbamate, the resulting boronic ester can be coupled with various aryl or heteroaryl halides.[3][4][5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Boronates

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
22-ChloropyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane8088
31-Iodonaphthalene[Pd(allyl)Cl]₂ (1.5)RuPhos (3)K₂CO₃THF/H₂O6092

Note: Yields are based on similar substrates reported in the literature and may vary for the specific target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • ortho-Borylated Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

Procedure:

  • In a reaction vessel, combine the ortho-borylated carbamate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (2 mol%), and phosphine ligand (4 mol%).

  • Add the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram of Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [Ar-Pd(II)-X(L)(HNR¹R²)] OxAdd->AmineCoord HNR¹R² Deprotonation Deprotonation Ar-Pd(II)-NR¹R²(L) AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR¹R² Ullmann_Cycle Ullmann C-N Coupling Cycle CuI Cu(I)L OxAdd Oxidative Addition Ar-Cu(III)-I(L) CuI->OxAdd Ar-I LigandExch Ligand Exchange Ar-Cu(III)-NR¹R²(L) OxAdd->LigandExch HNR¹R² Base RedElim Reductive Elimination LigandExch->RedElim RedElim->CuI Ar-NR¹R² Rh_Olefination_Cycle Rhodium-Catalyzed C-H Olefination Cycle RhIII [Cp*Rh(III)X₂] CH_Activation C-H Activation [Cp*Rh(III)(Aryl)X] RhIII->CH_Activation Arene, Base Coordination Alkene Coordination CH_Activation->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion Beta_Hydride β-Hydride Elimination Insertion->Beta_Hydride Beta_Hydride->RhIII Olefinated Product Ir_Borylation_Cycle Iridium-Catalyzed C-H Borylation Cycle IrI [Ir(I)(L)]⁺ OxAdd_B Oxidative Addition [H-Ir(III)-Bpin(L)]⁺ IrI->OxAdd_B HBpin OxAdd_CH C-H Oxidative Addition [Aryl-Ir(V)(H)₂(Bpin)(L)]⁺ OxAdd_B->OxAdd_CH Arene RedElim_H Reductive Elimination (H₂) OxAdd_CH->RedElim_H RedElim_ArB Reductive Elimination (Ar-Bpin) RedElim_H->RedElim_ArB RedElim_ArB->IrI Ar-Bpin Catalyst_Screening_Workflow General Catalyst Screening Workflow cluster_setup Experiment Setup cluster_screening High-Throughput Screening cluster_analysis Analysis and Optimization define_params Define Reaction Parameters (Substrate, Reagent, Variables) array_setup Prepare Reaction Array (e.g., 96-well plate) define_params->array_setup catalyst_screen Screen Catalysts & Ligands array_setup->catalyst_screen solvent_screen Screen Solvents catalyst_screen->solvent_screen analysis Analyze Results (LC-MS, GC-MS, NMR) catalyst_screen->analysis base_screen Screen Bases solvent_screen->base_screen solvent_screen->analysis temp_screen Screen Temperatures base_screen->temp_screen base_screen->analysis temp_screen->analysis identify_hits Identify 'Hit' Conditions analysis->identify_hits optimization Further Optimization of Hits identify_hits->optimization end Optimized Protocol optimization->end

References

Application Notes and Protocols for the Scale-Up Synthesis of Compounds from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of valuable chemical intermediates and active pharmaceutical ingredients (APIs) starting from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. The protocols are designed to be robust and scalable, making them suitable for laboratory, pilot plant, and commercial-scale production.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a key starting material for the synthesis of a variety of compounds containing the trifluoromethoxy (-OCF3) group. This functional group is of significant interest in drug discovery and development due to its unique electronic properties, high lipophilicity, and metabolic stability, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

The primary intermediate derived from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is 4-(trifluoromethoxy)aniline, a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3][4] This document outlines the scale-up synthesis of 4-(trifluoromethoxy)aniline and its subsequent conversion into two important classes of compounds: a benzothiazole derivative (Riluzole) and substituted ureas.

Synthesis of 4-(Trifluoromethoxy)aniline

The first critical step is the deprotection of the Boc (tert-butyloxycarbonyl) group from the starting material to yield 4-(trifluoromethoxy)aniline. Acid-catalyzed deprotection is the most common and scalable method.[5][6]

Experimental Protocol: Scale-Up Boc Deprotection

This protocol is designed for a multi-kilogram scale synthesis.

Materials and Reagents:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine

Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Addition funnel

  • pH meter

  • Filtration unit

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reactor with Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq).

  • Solvent Addition: Add acetone (5-10 volumes) to the reactor and begin stirring to form a slurry.

  • Acid Addition: Slowly add concentrated hydrochloric acid (2.0-3.0 eq) via the addition funnel, maintaining the internal temperature below 30 °C. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 20-25 °C. Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material (typically 2-4 hours).

  • Work-up and Neutralization: Once the reaction is complete, add toluene (5-10 volumes) to the reaction mixture. Carefully add aqueous sodium hydroxide solution to neutralize the acid to a pH of 7-8, while maintaining the temperature below 30 °C.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove toluene and obtain the crude 4-(trifluoromethoxy)aniline as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity 4-(trifluoromethoxy)aniline.

Quantitative Data Summary:

ParameterValue
ScaleMulti-kilogram
Typical Yield95-99%
Purity (by GC)>99%
Reaction Time2-4 hours
Reaction Temperature20-25 °C

Experimental Workflow

Boc_Deprotection_Workflow start Start charge_reagents Charge Reactor with Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and Acetone start->charge_reagents add_hcl Slowly Add Concentrated HCl charge_reagents->add_hcl react Stir at 20-25 °C (2-4 hours) add_hcl->react monitor Monitor by HPLC/TLC react->monitor workup Add Toluene and Neutralize with NaOH monitor->workup Reaction Complete separate Separate Aqueous Layer workup->separate wash Wash Organic Layer with Water and Brine separate->wash concentrate Concentrate Under Reduced Pressure wash->concentrate purify Vacuum Distillation concentrate->purify end End (4-(Trifluoromethoxy)aniline) purify->end

Caption: Scale-up workflow for the synthesis of 4-(trifluoromethoxy)aniline.

Application 1: Synthesis of Riluzole

Riluzole is a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).[7][8] It can be synthesized from 4-(trifluoromethoxy)aniline through a cyclization reaction to form the benzothiazole core.

Experimental Protocol: Scale-Up Synthesis of Riluzole

This protocol is adapted from a patented industrial process.[7]

Materials and Reagents:

  • 4-(Trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Potassium persulfate

  • Acetic acid

  • Ethanol

  • Water

  • Aqueous ammonia

Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Filtration unit

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the reactor with 4-(trifluoromethoxy)aniline (1.0 eq), ammonium thiocyanate (2.0-2.5 eq), and acetic acid (5 volumes).

  • Oxidant Addition: Add potassium persulfate (1.5-2.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 40 °C.

  • Reaction: Stir the suspension at room temperature for 24 hours, then heat to 40 °C for 2 hours to complete the reaction.

  • Precipitation: Cool the reaction mixture and dilute with water (10 volumes) and ethanol (2 volumes).

  • Basification: Treat the mixture with aqueous ammonia until the pH reaches 14 to precipitate the crude Riluzole.

  • Isolation: Filter the resulting solid and dry it under vacuum.

  • Recrystallization: Dissolve the crude product in a mixture of ethanol and water under reflux. Cool the solution to induce crystallization, filter the pure Riluzole, and dry.

Quantitative Data Summary:

ParameterValue
ScaleKilogram
Molar Yield~50-60%
Purity (by HPLC)>99.5%
Reaction Time~26 hours
Reaction TemperatureRoom Temperature to 40 °C
Riluzole Signaling Pathway

Riluzole's neuroprotective effects are believed to be mediated through multiple mechanisms, primarily by modulating glutamatergic neurotransmission.[8][9]

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron riluzole Riluzole na_channel Voltage-gated Na+ Channels riluzole->na_channel Inhibits glutamate_release Glutamate Release riluzole->glutamate_release Reduces nmda_receptor NMDA Receptors riluzole->nmda_receptor Inhibits kainate_receptor Kainate Receptors riluzole->kainate_receptor Inhibits na_channel->glutamate_release glutamate_release->nmda_receptor Activates glutamate_release->kainate_receptor Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx kainate_receptor->ca_influx excitotoxicity Excitotoxicity ca_influx->excitotoxicity neurodegeneration Neurodegeneration excitotoxicity->neurodegeneration Leads to

Caption: Mechanism of action of Riluzole in reducing excitotoxicity.

Application 2: Synthesis of Substituted Ureas

Substituted ureas are important pharmacophores found in a wide range of biologically active molecules. 4-(Trifluoromethoxy)aniline can be readily converted to various substituted ureas.

Experimental Protocol: Scale-Up Synthesis of a Substituted Urea

This protocol describes a general and scalable method for the synthesis of N-aryl-N'-alkyl ureas.

Materials and Reagents:

  • 4-(Trifluoromethoxy)aniline

  • Alkyl isocyanate (e.g., n-butyl isocyanate)

  • Toluene or another suitable aprotic solvent

Equipment:

  • Glass-lined reactor with overhead stirring and temperature control

  • Addition funnel

  • Filtration unit

Procedure:

  • Reaction Setup: Charge the reactor with 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (5-10 volumes).

  • Isocyanate Addition: Slowly add the alkyl isocyanate (1.0-1.1 eq) via an addition funnel, maintaining the temperature below 30 °C. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution as it forms.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting aniline is consumed (typically 1-3 hours).

  • Isolation: Cool the reaction mixture and filter the solid product.

  • Washing and Drying: Wash the filter cake with cold toluene and dry the product under vacuum.

Quantitative Data Summary:

ParameterValue
ScaleKilogram
Typical Yield>95%
Purity (by HPLC)>98%
Reaction Time1-3 hours
Reaction TemperatureRoom Temperature

General Synthesis Workflow

Urea_Synthesis_Workflow start Start charge_aniline Charge Reactor with 4-(Trifluoromethoxy)aniline and Toluene start->charge_aniline add_isocyanate Slowly Add Alkyl Isocyanate charge_aniline->add_isocyanate react Stir at Room Temperature (1-3 hours) add_isocyanate->react monitor Monitor by HPLC/TLC react->monitor isolate Cool and Filter Solid Product monitor->isolate Reaction Complete wash_dry Wash with Toluene and Dry isolate->wash_dry end End (Substituted Urea) wash_dry->end

Caption: General workflow for the scale-up synthesis of substituted ureas.

References

Protecting Group Strategies Involving Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a key protecting group strategy in organic synthesis. The unique electronic properties imparted by the trifluoromethoxy group make this reagent a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a carbamate-protected form of 4-(trifluoromethoxy)aniline. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The presence of the trifluoromethoxy (-OCF₃) group on the phenyl ring significantly influences the electronic properties of the molecule. This electron-withdrawing group enhances the lipophilicity and metabolic stability of intermediates and final products, which are desirable characteristics in drug design.[1] This document will detail the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, its deprotection, and its application in the synthesis of bioactive molecules.

Data Presentation

ParameterProtection of 4-(trifluoromethoxy)anilineDeprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (TFA Method)Amide Coupling Reaction
Starting Material 4-(Trifluoromethoxy)anilineTert-butyl 4-(trifluoromethoxy)phenylcarbamateTert-butyl 4-(trifluoromethoxy)phenylcarbamate
Key Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA)Trifluoroacetic Acid (TFA)Substituted Carboxylic Acid, EDCI, HOBt, DIPEA
Solvent Methanol/WaterDichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 16 hours2 hours3.5 hours
Yield 90-97% (General protocol)[2]High (General protocol)[3]74% (Analogous reaction)[4]
Product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate4-(Trifluoromethoxy)anilineTert-butyl 4-(substituted benzamido)phenylcarbamate

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (Boc Protection)

This protocol describes the protection of the amino group of 4-(trifluoromethoxy)aniline using di-tert-butyl dicarbonate.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the 4-(trifluoromethoxy)aniline in a 10:10:7 solution of water, methanol, and triethylamine in a round-bottom flask.[2]

  • With stirring, slowly add 1.6 equivalents of di-tert-butyl dicarbonate to the solution.[2]

  • Heat the reaction mixture to 55°C and stir for 16 hours (overnight). A thick slurry may form due to the production of t-butanol.[2]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (TFA Method)

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid to regenerate the free amine.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in dichloromethane (DCM) in a round-bottom flask.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.[3]

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-(trifluoromethoxy)aniline.

Protocol 3: Application in Amide Synthesis

This protocol demonstrates the use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a precursor for the synthesis of substituted benzamides, a common scaffold in medicinal chemistry. This is an adaptation of a general procedure for the synthesis of substituted benzamidophenylcarbamates.[4][5]

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (after deprotection as per Protocol 2 to yield 4-(trifluoromethoxy)aniline)

  • Substituted carboxylic acid (e.g., 4-fluorobenzoic acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) and cool to 0 °C.

  • To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), the deprotected 4-(trifluoromethoxy)aniline (1.1 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and 1-Hydroxybenzotriazole (HOBt) (1.5 eq) successively.[4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[4]

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-(substituted benzamido)phenylcarbamate.[4]

Visualizations

Protection_Deprotection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Aniline 4-(Trifluoromethoxy)aniline Boc_Anhydride (Boc)₂O, TEA Methanol/Water, 55°C, 16h Aniline->Boc_Anhydride Protected_Aniline Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Boc_Anhydride->Protected_Aniline TFA_Deprotection TFA, DCM RT, 2h Deprotected_Aniline 4-(Trifluoromethoxy)aniline TFA_Deprotection->Deprotected_Aniline Protected_Aniline_2 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Protected_Aniline_2->TFA_Deprotection

Caption: Workflow for Boc protection and deprotection.

Amide_Synthesis_Workflow Start Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Deprotection Deprotection (TFA/DCM) Start->Deprotection Intermediate 4-(Trifluoromethoxy)aniline Deprotection->Intermediate Coupling Amide Coupling (R-COOH, EDCI, HOBt, DIPEA/DMF) Intermediate->Coupling Final_Product Substituted Benzamide Derivative Coupling->Final_Product

Caption: Amide synthesis workflow.

Boc_Deprotection_Mechanism Boc_Amine Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Protonation Protonation by TFA Boc_Amine->Protonation Protonated_Intermediate Protonated Carbamate Protonation->Protonated_Intermediate Loss_of_tBu Loss of tert-butyl cation Protonated_Intermediate->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine 4-(Trifluoromethoxy)aniline + CO₂ + t-Bu⁺ Decarboxylation->Free_Amine

Caption: Boc deprotection mechanism.

References

Application Notes and Protocols for Downstream Processing of Reactions with Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions, yet can be readily removed to liberate the parent amine, 4-(trifluoromethoxy)aniline.[1] This document provides detailed protocols for the downstream processing of reactions involving this compound, focusing on the critical steps of reaction quenching, extraction, and purification. The protocols are designed for researchers, scientists, and drug development professionals to ensure high purity and yield of the desired products.

Key Applications
  • Protecting Group Chemistry: Used to protect the amino group of 4-(trifluoromethoxy)aniline, allowing for selective reactions at other positions of the molecule.

  • Intermediate in Multi-step Synthesis: A key building block in the synthesis of more complex molecules, including bioactive compounds.[2]

  • Medicinal Chemistry: The 4-(trifluoromethoxy)aniline moiety is found in various pharmacologically active agents.

Experimental Protocols

This section details the downstream processing for a representative reaction: the acid-catalyzed deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to yield 4-(trifluoromethoxy)aniline.

Protocol 1: Acid-Catalyzed Deprotection and Isolation of 4-(trifluoromethoxy)aniline Hydrochloride

This protocol is suitable when the hydrochloride salt of the product is desired.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Dichloromethane (DCM)

  • 4 M Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is often accompanied by the evolution of CO₂ gas.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The product, 4-(trifluoromethoxy)aniline hydrochloride, may precipitate from the solution.[3]

  • Isolation:

    • Upon reaction completion, collect the precipitated solid by vacuum filtration.[3]

    • Wash the solid with cold diethyl ether to remove non-polar impurities.[3]

    • Dry the collected solid under vacuum to yield 4-(trifluoromethoxy)aniline hydrochloride.

Quantitative Data Summary:

ParameterValue/RangeReference
Reaction Time1-4 hours[3]
Typical Yield>90%Dependent on reaction scale and purity.
Purity of Final Product>95%Dependent on washing efficiency.
Protocol 2: Acid-Catalyzed Deprotection and Isolation of Free 4-(trifluoromethoxy)aniline

This protocol is used when the free amine is the desired product.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask (0.1-0.2 M). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Quenching and Work-up:

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[3]

    • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[3]

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethoxy)aniline.

  • Purification (if necessary): The crude product can be further purified by silica gel column chromatography.

Quantitative Data Summary:

ParameterValue/RangeReference
TFA Concentration10-50% (v/v) in DCM[3]
Reaction Temperature0 °C to Room Temp.[3]
Typical Reaction Time30 min - 4 h[3]
Purity before ChromatographyVariableDependent on the efficiency of the work-up.

Visualizations

Diagram 1: General Downstream Processing Workflow

G start Completed Reaction Mixture (Containing Product, By-products, Reagents) quench Quenching (e.g., with NaHCO₃ solution) start->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Washing of Organic Layer (e.g., with Brine) extract->wash dry Drying (e.g., with Na₂SO₄) wash->dry filter Filtration dry->filter concentrate Concentration (Rotary Evaporation) filter->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the downstream processing of an organic reaction.

Diagram 2: Boc-Deprotection Signaling Pathway

G reactant Tert-butyl 4-(trifluoromethoxy)phenylcarbamate protonated Protonated Carbamate reactant->protonated + H⁺ acid Acid (H⁺) (e.g., TFA, HCl) intermediate Carbamic Acid Intermediate + Tert-butyl Cation protonated->intermediate Fragmentation product 4-(trifluoromethoxy)aniline intermediate->product byproducts CO₂ + Isobutylene intermediate->byproducts Decarboxylation & Proton Elimination

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: A Key Building Block for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a versatile building block of significant interest in medicinal chemistry, primarily serving as a precursor for the synthesis of various biologically active molecules. Its utility stems from the presence of the trifluoromethoxy (-OCF3) group, which imparts desirable physicochemical properties to drug candidates, and the tert-butoxycarbonyl (Boc) protecting group, which allows for strategic manipulation during synthesis. The -OCF3 group is known to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability of compounds.[1][2] This application note will detail the role of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in the synthesis of kinase inhibitors, providing experimental protocols and highlighting its importance in drug discovery.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 4-(trifluoromethoxy)phenyl motif, derived from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, is a key structural component in a variety of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein (MAP) kinase.

The general synthetic strategy involves the deprotection of the Boc group to yield 4-(trifluoromethoxy)aniline, which then serves as a nucleophile in subsequent reactions, typically the formation of a urea or amide linkage, to construct the final inhibitor scaffold.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Urea/Amide Formation cluster_2 Step 3: Biological Evaluation A Tert-butyl 4-(trifluoromethoxy)phenylcarbamate B 4-(Trifluoromethoxy)aniline A->B  Acidic  Conditions (e.g., TFA) D Target Kinase Inhibitor (e.g., Diaryl Urea) B->D C Isocyanate or Carboxylic Acid C->D E Kinase Assays (e.g., IC50 determination) D->E F Cell-Based Assays D->F

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Application Example: Synthesis of Diaryl Urea-Based Kinase Inhibitors

Diaryl urea compounds are a prominent class of kinase inhibitors, with Sorafenib being a notable example that inhibits multiple kinases, including VEGFR and Raf kinases. The synthesis of analogues of such inhibitors can be achieved using 4-(trifluoromethoxy)aniline derived from the title building block.

Quantitative Data of Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors containing the 4-(trifluoromethoxy)phenyl urea moiety against key cancer-related kinases.

Compound IDTarget KinaseIC50 (nM)Reference
QDAU5 VEGFR-20.77[3]
Tie-28.87[3]
EphB43.21[3]
BIRB 796 p38 MAP KinasepM range[4]
Sorafenib VEGFR-290[5]
B-Raf20[5]

Experimental Protocols

Protocol 1: Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

This protocol describes the removal of the Boc protecting group to yield the key intermediate, 4-(trifluoromethoxy)aniline.

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)aniline, which can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of a Diaryl Urea Derivative

This protocol outlines the formation of a diaryl urea by reacting 4-(trifluoromethoxy)aniline with an appropriate isocyanate.

Materials:

  • 4-(Trifluoromethoxy)aniline (from Protocol 1)

  • A suitable isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib analogues)

  • Anhydrous tetrahydrofuran (THF) or other aprotic solvent

  • Nitrogen atmosphere setup

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(trifluoromethoxy)aniline in anhydrous THF under a nitrogen atmosphere.

  • Add the isocyanate to the solution at room temperature.

  • Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired diaryl urea derivative.

Signaling Pathway Inhibition

Compounds derived from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate often target key signaling pathways involved in cancer progression, such as the VEGFR and p38 MAP kinase pathways.

VEGFR Signaling Pathway

VEGF receptors are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR block the downstream signaling cascade, thereby inhibiting angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Inhibitor Diaryl Urea Inhibitor (from building block) Inhibitor->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines and plays a role in inflammation and apoptosis. Inhibitors of p38 can modulate inflammatory responses.

G cluster_0 Extracellular Stimuli cluster_1 Upstream Kinases cluster_2 MAP Kinase cluster_3 Downstream Targets Stimuli Stress / Cytokines MKK MKK3/6 Stimuli->MKK p38 p38 MKK->p38 TF Transcription Factors (e.g., ATF2, MEF2) p38->TF Inhibitor Diaryl Urea Inhibitor (from building block) Inhibitor->p38 Cytokines Cytokine Production (e.g., TNF-α, IL-6) TF->Cytokines

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient synthesis of complex molecules, particularly kinase inhibitors with the desirable 4-(trifluoromethoxy)phenyl moiety. The protocols and data presented herein demonstrate its practical application in the development of potential therapeutic agents targeting critical signaling pathways in diseases such as cancer. Researchers and drug development professionals can leverage this building block to accelerate the discovery of novel and effective medicines.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Nucleophilicity of Aniline: The trifluoromethoxy group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen.- Increase reaction temperature. - Use a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1-0.2 equivalents). - Extend the reaction time and monitor progress by TLC or LC-MS.
2. Inactive Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O can degrade upon exposure to moisture.- Use a fresh bottle of (Boc)₂O. - Ensure all glassware is thoroughly dried before use.
3. Inappropriate Solvent: The starting materials may not be fully soluble in the chosen solvent.- Use a solvent system that ensures solubility of both 4-(trifluoromethoxy)aniline and (Boc)₂O, such as tetrahydrofuran (THF), dioxane, or a mixture of THF and water.
Formation of White Precipitate (Urea byproduct) 1. Reaction with Isocyanate Intermediate: The aniline can react with an isocyanate intermediate, which can form from the decomposition of an activated Boc species, especially when using a catalyst like DMAP.[1]- Add the (Boc)₂O solution slowly to the aniline solution. - Maintain a lower reaction temperature (0-25 °C). - Avoid using an excess of DMAP.
Presence of a Second, Less Polar Spot on TLC (Di-Boc Product) 1. Over-reaction with Excess (Boc)₂O: The initially formed carbamate can be further acylated by (Boc)₂O, especially under forcing conditions or with a high concentration of the reagent.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of (Boc)₂O. - Monitor the reaction closely and stop it once the starting aniline is consumed.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product, unreacted starting material, and byproducts may have similar polarities, making separation by column chromatography challenging.- For purification by column chromatography, use a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes). - Consider recrystallization from a suitable solvent (e.g., hexanes, heptane, or a mixture of ethyl acetate and hexanes) to purify the product.
2. Residual (Boc)₂O or tert-Butanol: These reagents can be difficult to remove completely by simple extraction.- After the reaction, quench with a mild aqueous acid (e.g., 1M HCl) to hydrolyze excess (Boc)₂O. - Use a rotary evaporator under high vacuum to remove tert-butanol. Co-evaporation with a high-boiling solvent like toluene can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of 4-(trifluoromethoxy)aniline?

A1: The synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butanol.[2][3]

Q2: Which solvent is most suitable for this reaction?

A2: Tetrahydrofuran (THF) is a commonly used solvent for the Boc protection of anilines as it can dissolve both the aniline and (Boc)₂O. Other suitable solvents include dioxane, acetonitrile, and dichloromethane (DCM). For less nucleophilic anilines, a biphasic system with an aqueous base like sodium bicarbonate can also be effective.[4]

Q3: Is a base always required for the reaction?

A3: While not strictly necessary, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is often added to neutralize the in-situ generated acid and drive the reaction to completion, especially for electron-deficient anilines. An aqueous base like sodium bicarbonate can also be used.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product, Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, will have a higher Rf value than the starting 4-(trifluoromethoxy)aniline. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q5: What are the main side products I should be aware of?

A5: The most common side reactions are the formation of N,N'-bis(4-(trifluoromethoxy)phenyl)urea and the di-Boc protected aniline. The urea byproduct is more likely to form when a nucleophilic catalyst like DMAP is used, as it can promote the formation of an isocyanate intermediate.[1] The di-Boc product arises from the over-reaction of the desired carbamate with excess (Boc)₂O.

Experimental Protocols

Key Experiment: Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

This protocol is a general guideline for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous THF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF.

  • Slowly add the (Boc)₂O solution to the aniline solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) or by recrystallization from hexanes.

Parameter Value
Reactant Molar Ratio 4-(Trifluoromethoxy)aniline : (Boc)₂O : TEA = 1 : 1.1 : 1.2
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Room Temperature (20-25 °C)
Reaction Time 2-12 hours (monitor by TLC)
Typical Yield 85-95% (after purification)

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aniline 4-(Trifluoromethoxy)aniline Reaction_Step Boc Protection in THF Aniline->Reaction_Step Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Step Base Base (e.g., TEA) Base->Reaction_Step Quench Quench with Water Reaction_Step->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Final_Product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Purify->Final_Product

Caption: Experimental workflow for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Side_Reactions Aniline 4-(Trifluoromethoxy)aniline Product Desired Product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Aniline->Product + (Boc)₂O Boc2O Di-tert-butyl dicarbonate Isocyanate Isocyanate Intermediate Boc2O->Isocyanate with DMAP (catalyst) DiBoc Di-Boc Product Product->DiBoc + (Boc)₂O (excess) Urea Urea Byproduct Isocyanate->Urea + Aniline

Caption: Common side reactions in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

References

Technical Support Center: Purification of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude Tert-butyl 4-(trifluoromethoxy)phenylcarbamate using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My product is not separating from impurities on the column. What should I do?

A1: Poor separation can result from several factors. First, ensure your Thin Layer Chromatography (TLC) separation is optimized. The ideal Rf (retention factor) for your product on TLC should be between 0.2 and 0.4 for good separation on a column.

  • Optimize the Mobile Phase: If your spots are too high on the TLC plate (high Rf), your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), increase the polarity.

  • Column Overloading: Loading too much crude material can lead to broad bands and poor separation. A general guideline is to use a ratio of 1:30 to 1:50 of crude product to silica gel by weight.[1]

  • Co-elution: If an impurity has a very similar polarity, achieving baseline separation can be difficult. Try a different solvent system. For example, if you are using an ethyl acetate/hexanes system, consider trying a dichloromethane/methanol system, as the different solvent properties can alter selectivity.

Q2: The product does not seem to move from the top of the column. Why is it stuck?

A2: This issue, known as "streaking" or irreversible adsorption, can happen for a few reasons:

  • Incorrect Mobile Phase: The eluent may be far too non-polar. Before concluding the product is stuck, try flushing the column with a highly polar solvent (like 100% ethyl acetate or a 10% methanol in dichloromethane mixture) to see if the compound elutes.

  • Acidity of Silica Gel: Silica gel is slightly acidic and can strongly adsorb basic compounds, such as molecules with amine functionalities.[2] Although the carbamate nitrogen is not strongly basic, residual basic starting materials or impurities in your crude product could be the cause. Consider deactivating the silica gel by preparing the slurry in a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%).[3]

  • Insolubility at the Top of the Column: The compound may have precipitated upon loading if it is not soluble in the initial, non-polar mobile phase.[2] This can be resolved by using a "dry loading" technique (see Experimental Protocols).

Q3: All my compounds are coming off the column at once in the solvent front. How can I fix this?

A3: This indicates your mobile phase is too polar. You need to decrease the polarity of the eluent significantly. Start with a much higher proportion of the non-polar solvent (e.g., increase the hexane percentage in an ethyl acetate/hexanes system). Always develop your column conditions based on prior TLC analysis. If the Rf of your compound on TLC is close to 1.0, it will elute in the solvent front on the column.

Q4: I am experiencing low yield of the purified product. What are the common causes?

A4: Low recovery can be attributed to several factors throughout the process:

  • Compound Decomposition: Carbamates can sometimes be sensitive to the acidic nature of silica gel.[4] If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. Using deactivated silica (with triethylamine) or switching to a less acidic stationary phase like alumina might help.[4]

  • Irreversible Adsorption: As mentioned in Q2, some of the product may remain permanently stuck to the column.

  • Product Loss During Work-up: Ensure you are not losing the product during the pre-chromatography aqueous work-up or during solvent removal steps.

  • Fractions are too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected easily. Try concentrating a few fractions where you expected the product to elute and re-analyze by TLC.[4]

Q5: How do I choose the right solvent system for the purification?

A5: The best method is to use TLC to screen various solvent systems. A good starting point for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.

  • Test different ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

  • Aim for an Rf value for your target compound of ~0.3.[1]

  • Ensure there is a clear separation between the spot for your product and the spots for major impurities.

Quantitative Data Summary

The following tables provide typical parameters for the chromatographic purification of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and related compounds.

Table 1: Recommended Chromatographic Conditions

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh) Standard for flash chromatography of small organic molecules.[1]
Mobile Phase (TLC) 20-40% Ethyl Acetate in Hexanes A good starting range for achieving an optimal Rf. A similar compound was purified using 20% ethyl acetate in hexanes.[5]
Mobile Phase (Column) 10-30% Ethyl Acetate in Hexanes Start with a slightly less polar system than the one used for TLC. The polarity can be gradually increased (gradient elution) if needed.
Ideal TLC Rf 0.2 - 0.4 Provides the best resolution in column chromatography.

| Crude:Silica Ratio | 1:30 to 1:50 (by weight) | Helps prevent column overloading and ensures good separation.[1] |

Experimental Protocols

Detailed Protocol for Purification by Flash Column Chromatography

This protocol outlines the standard procedure for purifying crude Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Materials:

  • Crude Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp for visualization

Procedure:

  • Column Preparation (Slurry Packing):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[2]

    • Carefully add this powder onto the top layer of sand in the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions. Apply gentle pressure with air or nitrogen if needed to maintain a steady flow rate.

    • Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity if the product elutes too slowly.

  • Monitoring the Separation:

    • Analyze the collected fractions using TLC to identify which ones contain your purified product.

    • Spot the starting crude mixture on the TLC plate as a reference.

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Visual Workflow

The following diagram illustrates a troubleshooting workflow for common issues encountered during column chromatography.

TroubleshootingWorkflow start Problem Encountered During Chromatography issue1 Poor Separation / Co-elution start->issue1 issue2 Product is Stuck on Column start->issue2 issue3 Product Elutes in Solvent Front start->issue3 issue4 Low Yield of Final Product start->issue4 sol1a Optimize Mobile Phase (TLC) issue1->sol1a sol1b Reduce Amount of Loaded Sample issue1->sol1b sol1c Try a Different Solvent System issue1->sol1c sol2a Increase Eluent Polarity issue2->sol2a sol2b Use Dry Loading Technique issue2->sol2b sol2c Deactivate Silica with Triethylamine issue2->sol2c sol3a Decrease Eluent Polarity issue3->sol3a sol4a Check for Compound Decomposition issue4->sol4a sol4b Concentrate Dilute Fractions issue4->sol4b sol4c Re-evaluate Work-up Procedure issue4->sol4c

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers encountering incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(trifluoromethoxy)phenylcarbamate. The electron-withdrawing nature of the trifluoromethoxy group can increase the stability of the carbamate, making deprotection more challenging compared to electron-rich substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of tert-butyl 4-(trifluoromethoxy)phenylcarbamate incomplete?

A1: Incomplete deprotection of this specific substrate is often due to one or more of the following factors:

  • Substrate Stability: The electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring makes the carbamate nitrogen less basic, which can slow down the acid-catalyzed cleavage mechanism.[1][2]

  • Insufficient Acid Strength or Concentration: Standard conditions (e.g., 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) may not be sufficiently acidic to drive the reaction to completion.[3][4] The reaction's kinetics can have a second-order dependence on the acid concentration.[4]

  • Inadequate Reaction Time: The reaction may require a longer duration than typically needed for more labile Boc-protected amines.[4]

  • Poor Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower reaction.[4] It is crucial to use anhydrous solvents and fresh reagents.[5]

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: Proper reaction monitoring is critical to determine the endpoint and avoid unnecessary exposure to harsh acidic conditions.[5]

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.[4] The product, 4-(trifluoromethoxy)aniline, is more polar than the starting material and will have a lower Retention Factor (Rf). Spot the reaction mixture alongside the starting material on a silica gel plate. The starting material can be visualized under UV light, while the product amine can be visualized using a ninhydrin stain, which typically develops a bright purple or blue spot.[4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unambiguous confirmation by monitoring the disappearance of the mass corresponding to the starting material and the appearance of the product mass.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You can monitor the reaction by observing the disappearance of the characteristic singlet peak of the tert-butyl group at approximately 1.4-1.5 ppm.[4][7]

Q3: My reaction is still incomplete after extending the reaction time. What should I try next?

A3: If extending the reaction time is ineffective, the next step is to increase the potency of the acidic conditions.

  • Increase TFA Concentration: Gradually increase the concentration of TFA in DCM. You can move from a 20-25% solution to a 50% solution, or even use neat TFA for very resistant substrates.[8][9]

  • Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in 1,4-dioxane is a common and often more powerful alternative to TFA/DCM.[10][11]

  • Consider Gentle Heating: For particularly challenging substrates, gently heating the reaction mixture may increase the rate of deprotection.[4] However, this should be done cautiously and monitored closely to avoid potential side reactions.

Q4: Are there alternative deprotection methods if standard acidic conditions fail?

A4: Yes, if strong acidic conditions are not viable due to other sensitive functional groups or persistent incompletion, several alternative methods can be considered.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[10][12]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent can facilitate Boc removal under non-proton-donating conditions.[10]

  • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent (e.g., toluene) or even refluxing in water can effect deprotection, offering a "green" alternative for thermally stable compounds.[10][13][14]

Q5: I am observing side products. What are they and how can I prevent them?

A5: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the reactive tert-butyl cation generated during the cleavage.[15][16] While the target aniline is electron-deficient, it or other nucleophiles in the reaction could be susceptible. To prevent this, add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[3][16] Common scavengers include triisopropylsilane (TIS) or thioanisole.[3][16]

Q6: What is the standard work-up procedure to isolate the free 4-(trifluoromethoxy)aniline?

A6: After confirming the reaction is complete via TLC or LC-MS, the product is typically isolated as an acid salt (e.g., trifluoroacetate or hydrochloride). To obtain the neutral free amine, a basic work-up is required.

  • Remove the solvent and excess acid under reduced pressure (rotary evaporation).[16]

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or DCM.[8]

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the acid.[8]

  • Wash the organic layer with brine to remove residual water and inorganic salts.[8]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the deprotected amine.[8]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Start Deprotection (e.g., 25% TFA/DCM, 1-2h, RT) monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Basic Work-up & Isolate Product complete->workup  Yes extend_time Extend Reaction Time (Monitor every 1-2h) complete->extend_time No end Success workup->end extend_time->monitor increase_acid Increase Acid Strength (e.g., 50% TFA or Neat TFA) extend_time->increase_acid Still Incomplete increase_acid->monitor change_reagent Change Reagent System (e.g., 4M HCl in Dioxane) increase_acid->change_reagent Still Incomplete change_reagent->monitor failure Consider Alternative Methods change_reagent->failure Still Incomplete

Caption: Logical workflow for troubleshooting incomplete Boc deprotection.

Data Summary Tables

Table 1: Comparison of Standard Acidic Deprotection Conditions

Reagent SystemSolventConcentrationTemperature (°C)Typical Reaction TimeNotes
TFA / DCMDichloromethane25% (v/v)Room Temp2 - 4 hoursA common starting point, may be insufficient for this substrate.[8]
TFA / DCMDichloromethane50% (v/v)Room Temp30 mins - 2 hoursIncreased acidity for more resistant substrates.[8][11]
Neat TFATrifluoroacetic Acid100%Room Temp5 - 30 minutesVery rapid deprotection, but increases the risk of side products.[9]
HCl / 1,4-Dioxane1,4-Dioxane4 MRoom Temp1 - 4 hoursA potent alternative to TFA; product is isolated as the HCl salt.[8][11]

Table 2: Overview of Alternative Deprotection Methods

MethodReagentsConditionsNotes
Lewis Acid CatalysisZnBr₂ or TMSIDCM or CH₃CN, Room TempUseful for substrates with other acid-sensitive groups.[10]
Thermal (Water-Mediated)WaterReflux (100 °C)A green chemistry approach, suitable for thermally stable substrates.[10]
Oxalyl Chloride SystemOxalyl Chloride, MethanolRoom Temp, 1 - 4 hoursMild conditions that generate HCl in situ.[1][12]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [16]

  • Dissolve tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (to a final concentration of 2.5-5% v/v).[16]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA dropwise to the stirred solution to the desired final concentration (e.g., 25% or 50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.[16]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Proceed with a standard basic work-up (as described in Q6) to isolate the free amine.[8]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [8]

  • Dissolve tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1 equiv.) in a minimal amount of a suitable solvent or add the HCl solution directly if the substrate is soluble.

  • Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[8]

  • Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration and washed with a non-polar solvent like diethyl ether.[8]

  • Alternatively, the solvent can be removed under vacuum to yield the crude amine hydrochloride salt, which can be used directly or subjected to a basic work-up.[8]

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC) [6]

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes; adjust polarity as needed).

  • On a silica gel plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp (254 nm).

  • After UV visualization, dip the plate in a ninhydrin staining solution and gently heat with a heat gun until color develops. The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the formation of the desired amine product. The reaction is complete when the starting material spot is no longer visible.

References

Optimizing reaction time and temperature for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and subsequent reactions of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on optimizing reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

The synthesis typically involves the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate ((Boc)₂O). The reaction can be carried out in a suitable organic solvent, such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). Due to the electron-withdrawing nature of the trifluoromethoxy group, 4-(trifluoromethoxy)aniline is a relatively weak nucleophile, which can lead to slower reaction times compared to more electron-rich anilines.

Q2: Are there any common side reactions to be aware of during the synthesis?

Yes, several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Di-Boc protection: The primary amine can react with two equivalents of (Boc)₂O, especially if a significant excess of the Boc anhydride is used or if a highly active catalyst is present.

  • Urea formation: An isocyanate intermediate can sometimes form, which can then react with the starting aniline to produce a urea byproduct. This is more likely at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material (4-(trifluoromethoxy)aniline), the consumption of the aniline and the formation of the product can be tracked over time.

Q4: What are the typical purification methods for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

After the reaction is complete, the crude product is typically worked up by washing with aqueous solutions to remove any water-soluble byproducts and unreacted reagents. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Troubleshooting Guides

Below are common issues encountered during the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction time or temperature. 2. Low nucleophilicity of the aniline. 3. Impure starting materials or reagents.1. Increase the reaction time and/or temperature (see optimization data below). 2. Add a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to activate the (Boc)₂O. 3. Ensure the purity of 4-(trifluoromethoxy)aniline and (Boc)₂O.
Formation of Significant Byproducts 1. Excess (Boc)₂O leading to di-Boc protection. 2. High reaction temperature promoting urea formation.1. Use a smaller excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). 2. Conduct the reaction at a lower temperature for a longer period.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is an oil and difficult to crystallize.1. Add brine to the aqueous layer to break up the emulsion. 2. Purify by column chromatography. If crystallization is desired, try different solvent systems or seed with a small crystal of the pure product.

Experimental Protocols & Data

The following protocols and data provide a starting point for optimizing the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

General Experimental Protocol for Boc Protection of 4-(trifluoromethoxy)aniline:
  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable solvent (e.g., THF, CH₃CN, or DCM) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.).

  • The reaction mixture is stirred at the desired temperature for the specified time.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography or recrystallization.

Data Presentation: Optimization of Reaction Time and Temperature

The following tables summarize the effect of reaction time and temperature on the yield of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. These are representative data to guide optimization.

Table 1: Effect of Temperature on Reaction Yield (Reaction Time: 12 hours)

Temperature (°C)SolventYield (%)
25 (Room Temp.)THF65
40THF80
60 (Reflux)THF92

Table 2: Effect of Reaction Time on Yield at 40°C

Reaction Time (hours)SolventYield (%)
4THF55
8THF75
12THF80
24THF82

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

experimental_workflow reagents Reagents: 4-(trifluoromethoxy)aniline (Boc)₂O Solvent reaction Reaction (Stirring at defined Time & Temperature) reagents->reaction workup Aqueous Workup (Wash with acid, base, brine) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Product: Tert-butyl 4-(trifluoromethoxy)phenylcarbamate purification->product

Caption: General workflow for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction check_time_temp Increase Reaction Time and/or Temperature? start->check_time_temp add_catalyst Add DMAP catalyst? check_time_temp->add_catalyst No Improvement optimize Reaction Optimized check_time_temp->optimize Improved check_reagents Check Reagent Purity? add_catalyst->check_reagents No Improvement add_catalyst->optimize Improved check_reagents->optimize Purity Issue Found byproducts Significant Byproducts (Di-Boc, Urea) reduce_boc Reduce (Boc)₂O Equivalents? byproducts->reduce_boc reduce_boc->optimize Improved lower_temp Lower Reaction Temperature? reduce_boc->lower_temp Still Byproducts lower_temp->optimize Improved

Caption: A decision-making flowchart for troubleshooting low yields and byproduct formation.

Technical Support Center: Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

A1: The most prevalent impurities include unreacted 4-(trifluoromethoxy)aniline, di-tert-butyl dicarbonate (Boc anhydride) and its decomposition product, tert-butanol. Additionally, a di-substituted byproduct, Di-[4-(trifluoromethoxy)phenyl]urea, may form under certain conditions, particularly with prolonged reaction times or elevated temperatures. The formation of N,N-diBoc-protected aniline is also a possibility, though less common with electron-deficient anilines.

Q2: My reaction is sluggish or incomplete. What are the possible reasons?

A2: Incomplete reactions can be attributed to several factors. The nucleophilicity of 4-(trifluoromethoxy)aniline is reduced due to the electron-withdrawing nature of the trifluoromethoxy group.[1] Insufficient base, poor quality of di-tert-butyl dicarbonate (Boc anhydride), or inadequate reaction time can also lead to low conversion. It is also crucial to ensure the reaction is conducted under anhydrous conditions as moisture can hydrolyze the Boc anhydride.

Q3: I am observing a significant amount of a byproduct that is not the starting material. What could it be?

A3: A common byproduct is Di-[4-(trifluoromethoxy)phenyl]urea. This impurity arises from the reaction of the starting aniline with an isocyanate intermediate, which can form from the decomposition of the desired carbamate product or from the reaction of the aniline with byproducts of Boc anhydride decomposition, especially if the reaction is heated.

Q4: What is the best method to purify the crude Tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

A4: The choice of purification method depends on the impurity profile. For the removal of unreacted starting materials and Boc anhydride byproducts, recrystallization is often effective.[2] A common solvent system for carbamates is a mixture of hexanes and ethyl acetate. For more challenging separations, such as removing the di-substituted urea byproduct, column chromatography is recommended.[3][4]

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-(trifluoromethoxy)aniline

Cause:

  • Insufficient Boc anhydride.

  • Inadequate reaction time.

  • Poor reactivity of the aniline.

  • Decomposition of Boc anhydride due to moisture.

Solution:

  • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Optimize Reaction Conditions: If the reaction is slow at room temperature, consider gentle heating (e.g., 40 °C). However, be cautious as higher temperatures can promote byproduct formation.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of Boc anhydride.

Issue 2: Formation of Di-[4-(trifluoromethoxy)phenyl]urea

Cause:

  • Decomposition of the product or Boc anhydride at elevated temperatures.

  • Presence of moisture leading to the formation of isocyanate intermediates.

Solution:

  • Control Temperature: Maintain a lower reaction temperature (room temperature is often sufficient).

  • Minimize Reaction Time: Once the reaction is complete as monitored by TLC or LC-MS, proceed with the work-up promptly.

  • Purification: This byproduct can be effectively removed by column chromatography.

Issue 3: Presence of tert-Butanol

Cause:

  • Decomposition of Boc anhydride.

Solution:

  • Aqueous Work-up: tert-Butanol is water-soluble and can be largely removed during the aqueous work-up.

  • Purification: Residual amounts can be removed by recrystallization or column chromatography.

Data Presentation

The following table provides illustrative data on the purity of a crude reaction mixture before and after purification by recrystallization and column chromatography.

CompoundCrude Purity (%)Purity after Recrystallization (%)Purity after Column Chromatography (%)
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate85.098.5>99.5
4-(trifluoromethoxy)aniline10.0< 0.5Not Detected
Di-[4-(trifluoromethoxy)phenyl]urea3.01.0Not Detected
tert-Butanol2.0< 0.1Not Detected

Experimental Protocols

General Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate
  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product and concentrate under reduced pressure.

Visualizations

experimental_workflow start Start: 4-(trifluoromethoxy)aniline reaction Boc Protection: - Di-tert-butyl dicarbonate - Triethylamine - Anhydrous THF start->reaction workup Aqueous Work-up: - Water - Ethyl Acetate Extraction - Brine Wash reaction->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization: - Ethyl Acetate/Hexanes purification->recrystallization High Purity column_chromatography Column Chromatography: - Silica Gel - Ethyl Acetate/Hexanes Gradient purification->column_chromatography Highest Purity pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities aniline 4-(trifluoromethoxy)aniline product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate aniline->product + Boc₂O unreacted_aniline Unreacted Aniline (Impurity) aniline->unreacted_aniline Incomplete Reaction di_boc N,N-diBoc Aniline (Potential Impurity) aniline->di_boc + Excess Boc₂O isocyanate Isocyanate Intermediate aniline->isocyanate Side Reaction boc_anhydride Di-tert-butyl dicarbonate boc_anhydride->product tert_butanol tert-Butanol (Impurity from Boc₂O decomposition) boc_anhydride->tert_butanol Decomposition urea Di-[4-(trifluoromethoxy)phenyl]urea (Impurity) isocyanate->urea + Aniline

Caption: Formation pathways of common impurities in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

References

Preventing di-Boc formation in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, with a focus on preventing the formation of the di-Boc byproduct.

Troubleshooting Guide: Minimizing Di-Boc Formation

The formation of a di-tert-butoxycarbonyl (di-Boc) protected aniline is a common side reaction when protecting primary amines. The following table outlines potential issues, their causes, and recommended solutions to promote the selective formation of the desired mono-Boc product.

Issue Potential Cause Recommended Solution & Rationale
Significant formation of di-Boc byproduct Excess di-tert-butyl dicarbonate ((Boc)₂O) Carefully control the stoichiometry of (Boc)₂O. Use a slight excess, typically 1.05-1.2 equivalents, relative to the 4-(trifluoromethoxy)aniline. A large excess increases the likelihood of the initially formed mono-Boc product reacting further.
Reaction temperature is too high Conduct the reaction at a lower temperature, such as 0 °C to room temperature. Higher temperatures can favor the formation of the di-Boc byproduct.
Use of a strong base Employ a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Stronger bases can deprotonate the mono-Boc protected aniline, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O.
Rapid addition of (Boc)₂O Add the (Boc)₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.
Low yield of the desired mono-Boc product Incomplete reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration until the starting amine is consumed. For electron-deficient anilines like 4-(trifluoromethoxy)aniline, longer reaction times may be necessary.
Poor nucleophilicity of the aniline The trifluoromethoxy group is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. Using a suitable solvent and base combination can help to enhance reactivity. Protic solvents like methanol can sometimes improve the rate of Boc protection.
Difficulty in product purification Presence of unreacted (Boc)₂O and di-Boc byproduct After the reaction is complete, any excess (Boc)₂O can be quenched with the addition of a primary or secondary amine, such as piperidine or by washing with a solution of sodium bicarbonate. The di-Boc byproduct can often be separated from the mono-Boc product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Boc protection and the formation of the di-Boc byproduct?

A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide.

The formation of the di-Boc byproduct occurs when the initially formed mono-Boc protected amine, which is less nucleophilic than the starting amine but still possesses a reactive N-H bond, undergoes a second Boc protection reaction.

Q2: Which reaction conditions are recommended for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to minimize di-Boc formation?

A2: For the Boc protection of 4-(trifluoromethoxy)aniline, which is an electron-deficient aniline, careful control of reaction parameters is crucial. The following conditions are recommended:

  • Stoichiometry: Use 1.05 to 1.2 equivalents of (Boc)₂O.

  • Base: A mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is preferred.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

  • Temperature: Maintain the reaction at a low temperature, ideally between 0 °C and room temperature.

  • Addition: Add the (Boc)₂O slowly to the reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (4-(trifluoromethoxy)aniline), the desired mono-Boc product, and the di-Boc byproduct will have different Rf values, allowing for visualization of the reaction's progression. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for the starting amine), can aid in visualization. LC-MS can also be used for more quantitative monitoring.

Q4: What is a standard workup procedure for a Boc protection reaction?

A4: A typical workup procedure involves the following steps:

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocols

Protocol 1: Boc Protection of 4-(trifluoromethoxy)aniline using Sodium Bicarbonate
  • Dissolution: Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • (Boc)₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC.

  • Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Boc Protection of 4-(trifluoromethoxy)aniline using Triethylamine
  • Dissolution: Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.

  • (Boc)₂O Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent dropwise at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Reaction_Pathway Aniline 4-(Trifluoromethoxy)aniline MonoBoc Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (Desired Product) Aniline->MonoBoc + (Boc)₂O + Base Boc2O (Boc)₂O Base Base (e.g., NaHCO₃) DiBoc Di-Boc Product (Byproduct) MonoBoc->DiBoc + (Boc)₂O (Excess)

Caption: Reaction pathway for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Troubleshooting_Workflow Start Start Boc Protection CheckDiBoc Significant Di-Boc Formation? Start->CheckDiBoc ReduceBoc2O Reduce (Boc)₂O (1.05-1.2 eq) CheckDiBoc->ReduceBoc2O Yes Monitor Monitor by TLC/LC-MS CheckDiBoc->Monitor No LowerTemp Lower Reaction Temperature (0 °C - RT) ReduceBoc2O->LowerTemp WeakerBase Use Weaker Base (e.g., NaHCO₃) LowerTemp->WeakerBase SlowAddition Slowly Add (Boc)₂O WeakerBase->SlowAddition SlowAddition->Monitor End Desired Product Monitor->End

Caption: Troubleshooting workflow for minimizing di-Boc formation.

DiBoc_Mechanism cluster_mono Mono-Boc Formation cluster_di Di-Boc Formation Amine R-NH₂ Intermediate1 [Tetrahedral Intermediate] Amine->Intermediate1 + Boc2O_1 (Boc)₂O Boc2O_1->Intermediate1 MonoBoc R-NH-Boc Intermediate1->MonoBoc - tBuO-CO₂⁻ MonoBoc_2 R-NH-Boc Intermediate2 [Tetrahedral Intermediate] MonoBoc_2->Intermediate2 + Boc2O_2 (Boc)₂O Boc2O_2->Intermediate2 DiBoc R-N(Boc)₂ Intermediate2->DiBoc - tBuO-CO₂⁻

Caption: Mechanism of mono- and di-Boc formation.

Challenges in the work-up of reactions involving Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, work-up, and subsequent reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate that influence its reactivity?

A1: Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is characterized by two key functional groups that dictate its chemical behavior:

  • Tert-butoxycarbonyl (Boc) group: This is a common amine protecting group, stable to many nucleophilic and basic conditions but readily cleaved under acidic conditions.[1]

  • 4-(trifluoromethoxy)phenyl group: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can influence the reactivity of the aniline nitrogen and the aromatic ring.[2] This group also enhances the lipophilicity and metabolic stability of molecules it is incorporated into.[2]

Q2: I am having trouble with the Boc protection of 4-(trifluoromethoxy)aniline. What are the common pitfalls?

A2: While the Boc protection of anilines is generally straightforward, the electron-withdrawing nature of the trifluoromethoxy group can reduce the nucleophilicity of the aniline nitrogen, potentially slowing down the reaction. Common issues and solutions include:

  • Incomplete reaction: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base (e.g., triethylamine, DMAP). The reaction may require longer reaction times or gentle heating compared to more electron-rich anilines.

  • Low yield: The choice of solvent can be critical. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. For less reactive anilines, using a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield.

Q3: My Boc deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is not going to completion. What should I do?

A3: Incomplete deprotection is a common issue. The stability of the Boc group is acid-dependent. Consider the following troubleshooting steps:

  • Acid Strength and Concentration: Ensure the acid is strong enough and used in sufficient concentration. Trifluoroacetic acid (TFA) in DCM (typically 20-50%) is a standard condition. For more stubborn deprotections, increasing the concentration of TFA can be effective.

  • Reaction Time: While many Boc deprotections are rapid, some substrates require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the point of completion.

  • Influence of the -OCF3 group: Electron-withdrawing groups on the aromatic ring can sometimes facilitate the cleavage of the Boc group.

Q4: I am observing unexpected side products during the Boc deprotection. What are they and how can I avoid them?

A4: The most common side reaction during acid-catalyzed Boc deprotection is the formation of a stable tert-butyl cation.[3] This cation can act as an electrophile and alkylate other nucleophilic sites in your molecule or the solvent.

  • Scavengers: To prevent unwanted alkylation, it is highly recommended to use a scavenger in your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These will trap the tert-butyl cation as it forms.

Q5: How does the trifluoromethoxy group affect the reactivity of the aromatic ring in subsequent reactions?

A5: The trifluoromethoxy group is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its inductive and resonance effects. However, the Boc-protected amine group is a stronger ortho-directing group. In reactions such as directed ortho-metalation (DoM), the carbamate group will direct lithiation to the ortho position (the 2-position).

Troubleshooting Guides

Boc Protection of 4-(trifluoromethoxy)aniline
Problem Possible Cause Suggested Solution
Low to no conversion Insufficiently reactive conditions for the electron-deficient aniline.Increase the equivalents of Boc₂O (1.5-2.0 eq.). Add a catalytic amount of DMAP. Increase reaction time and/or temperature (e.g., reflux in THF).
Formation of multiple products Side reactions due to prolonged heating or overly harsh conditions.Use milder conditions if possible. Monitor the reaction closely and stop it once the starting material is consumed. Purify the product carefully using column chromatography.
Difficult purification Excess Boc₂O or byproducts co-eluting with the product.Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to decompose excess Boc₂O. Use a well-defined solvent system for chromatography.
Boc Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate
Problem Possible Cause Suggested Solution
Incomplete reaction Insufficient acid strength or concentration. Short reaction time.Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Use a stronger acid system like HCl in dioxane. Monitor the reaction by TLC/LC-MS until completion.
Formation of t-butylated byproducts Alkylation by the tert-butyl cation generated during deprotection.Add a scavenger such as triethylsilane (TES) or anisole (typically 5-10 vol%) to the reaction mixture.
Product degradation The product may be sensitive to strong acid.Use milder deprotection conditions, such as 4M HCl in dioxane at 0°C to room temperature. Carefully neutralize the reaction upon completion.

Experimental Protocols

General Protocol for Boc Protection of 4-(trifluoromethoxy)aniline
  • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5-2.0 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) portion-wise at room temperature.

  • If the reaction is slow, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

General Protocol for Acid-Catalyzed Boc Deprotection
  • Dissolve Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq.) in anhydrous DCM.

  • Add a scavenger such as triethylsilane (1.1-1.5 eq.).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Visualizations

experimental_workflow cluster_boc_protection Boc Protection cluster_boc_deprotection Boc Deprotection start_prot 4-(trifluoromethoxy)aniline reagents_prot Boc₂O, Base (e.g., TEA, DMAP) solvent_prot Solvent (e.g., THF, DCM) reaction_prot Stir at RT workup_prot Aqueous Work-up purification_prot Column Chromatography product_prot Tert-butyl 4-(trifluoromethoxy)phenylcarbamate start_deprot Tert-butyl 4-(trifluoromethoxy)phenylcarbamate reagents_deprot Acid (e.g., TFA, HCl) scavenger_deprot Scavenger (e.g., TES) solvent_deprot Solvent (e.g., DCM) reaction_deprot Stir at 0°C to RT workup_deprot Neutralizing Work-up product_deprot 4-(trifluoromethoxy)aniline

Caption: General workflow for Boc protection and deprotection.

troubleshooting_deprotection start Incomplete Boc Deprotection q1 Is the acid concentration sufficient? start->q1 sol1 Increase acid concentration (e.g., 20% -> 50% TFA) q1->sol1 No q2 Is the reaction time adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase reaction time and monitor by TLC/LC-MS q2->sol2 No q3 Are there t-butylated side products? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Add a scavenger (e.g., TES, anisole) q3->sol3 Yes end Successful Deprotection q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Recrystallization of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and related N-Boc protected aryl carbamates.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. Here are some solutions:

  • Re-heat and add more solvent: Heat the solution until the oil redissolves. Add a small amount of the primary solvent to decrease the concentration and then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Change the solvent system: The chosen solvent may not be ideal. Consider a solvent system where the compound has slightly lower solubility at higher temperatures. Experiment with different solvent pairs.[1]

Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?

A2: A lack of crystal formation is usually due to either the solution being too dilute or the absence of nucleation sites for crystal growth to begin.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[1]

    • Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution to initiate crystallization.[1]

  • Concentrate the solution: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[1]

  • Try a different solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or solvent pair may be necessary.

Q3: The recovery of my recrystallized product is very low. How can I improve the yield?

A3: Low recovery is a common issue and can result from several factors.

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

What are the best solvent systems for the recrystallization of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

  • Good Solvents (high solubility at high temperature): Ethyl acetate, Acetone, Ethanol, Dichloromethane

  • Poor Solvents (low solubility at room temperature): Hexane, Heptane, Water

A common starting point would be an ethyl acetate/hexane or ethanol/water mixture.[1] The ideal system is one in which the compound is highly soluble in the "good" solvent when hot, but poorly soluble when cold, while the "poor" solvent is used to decrease the overall solubility and induce precipitation upon cooling.

How can I remove colored impurities during recrystallization?

If your solution has a noticeable color, it may be due to highly conjugated impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.

What if my compound is an oil at room temperature?

If the crude product is an oil, direct recrystallization may be challenging. In such cases, trituration can be an effective first step. This involves stirring the oil with a solvent in which the compound is insoluble (a "poor" solvent like hexane). This can often induce the oil to solidify, after which it can be collected and recrystallized.[1]

Experimental Protocols

General Recrystallization Protocol (Two-Solvent System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Saturation: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy, indicating it is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

Specific quantitative solubility data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is not widely published. However, the following table provides a qualitative guide to solvent selection based on general principles for similar compounds.

Solvent System (Good/Poor)Suitability for Aryl CarbamatesNotes
Ethyl Acetate / HexaneHighA very common and effective system for moderately polar compounds.
Ethanol / WaterHighGood for more polar carbamates. Water acts as an excellent anti-solvent.[1]
Acetone / HexaneMediumAnother viable option, similar in principle to Ethyl Acetate / Hexane.
Dichloromethane / HexaneMediumCan be effective, but the volatility of dichloromethane can sometimes be problematic.
Toluene / HexaneLow-MediumMay be useful if other systems fail, particularly for less polar compounds.

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration add_poor_solvent Add 'Poor' Solvent until Cloudy hot_filtration->add_poor_solvent clarify Add drops of 'Good' Solvent to Clarify add_poor_solvent->clarify cool_slowly Slow Cooling to Room Temperature clarify->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end Troubleshooting_Recrystallization start Problem during Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No solution_oiling Re-heat, add more 'good' solvent. Cool very slowly. oiling_out->solution_oiling Yes no_crystals->low_yield No solution_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->solution_no_crystals Yes solution_low_yield Use minimum hot solvent. Ensure slow cooling. Wash with ice-cold solvent. low_yield->solution_low_yield Yes change_solvent Consider a different solvent system. solution_oiling->change_solvent solution_no_crystals2 If induction fails: Concentrate solution by evaporating some solvent. solution_no_crystals->solution_no_crystals2 solution_no_crystals2->change_solvent

References

Identifying byproducts in Tert-butyl 4-(trifluoromethoxy)phenylcarbamate synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the protonated molecular ion of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in the mass spectrum?

A1: The molecular formula for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is C12H14F3NO3, with a molecular weight of 277.24 g/mol . In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]+ at an m/z of approximately 278.10. Other common adducts to look for are the sodium adduct [M+Na]+ at m/z 300.08 and the ammonium adduct [M+NH4]+ at m/z 295.13.

Q2: What are the characteristic fragmentation patterns for a Boc-protected amine like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in MS/MS analysis?

A2: The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) that are useful for structural confirmation.[1] The most common fragmentation pathways involve the loss of parts of the Boc group:

  • Loss of isobutylene: A neutral loss of 56 Da, resulting from the elimination of C4H8.[2]

  • Loss of the entire Boc group: A neutral loss of 100 Da (C5H8O2).[1]

  • Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to the [C4H9]+ ion.[1]

Q3: My LC-MS analysis shows multiple peaks besides my desired product. What could they be?

A3: Unexpected peaks in your LC-MS chromatogram could be unreacted starting materials, reagents, or byproducts from side reactions. Common byproducts in the synthesis of carbamates include:

  • Unreacted 4-(trifluoromethoxy)aniline: The starting amine may not have fully reacted.

  • Di-tert-butyl dicarbonate (Boc Anhydride): Excess reagent used for the Boc protection.

  • N,N'-bis(4-(trifluoromethoxy)phenyl)urea: A common byproduct formed when the starting amine reacts with isocyanate impurities or if the reaction is exposed to moisture.[3]

  • Di-Boc protected aniline: Although less common for anilines, over-protection can sometimes occur, leading to a di-Boc species.

Refer to the table of potential byproducts below for their expected m/z values to help in their identification.

Q4: I am observing a significant amount of symmetrical urea as a byproduct. What causes this and how can I prevent it?

A4: Symmetrical urea formation is a common side reaction, particularly when using isocyanates or when moisture is present.[3] It can also occur with sterically hindered amines reacting with Boc anhydride, which can lead to the formation of cyanate esters that then react with the starting amine.[] To minimize urea formation:

  • Ensure anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Control reaction temperature: Running the reaction at a lower temperature may help to reduce the rate of side reactions.

  • Purify starting materials: Ensure the purity of the 4-(trifluoromethoxy)aniline and Boc anhydride.

Q5: My retention times are shifting between runs. What could be the cause?

A5: Retention time shifts in LC-MS analysis can be caused by several factors:

  • Changes in mobile phase composition: Ensure your mobile phase is prepared consistently and is properly degassed.[5]

  • Column degradation: The column may be degrading over time. Consider flushing the column or replacing it if necessary.[5]

  • Fluctuating flow rates: Check the pump for any issues that might be causing inconsistent flow rates.[5]

  • Temperature fluctuations: Ensure the column oven is maintaining a consistent temperature.[5]

Troubleshooting Guide for Byproduct Identification

This guide provides a systematic approach to identifying unknown peaks in your LC-MS analysis of the Tert-butyl 4-(trifluoromethoxy)phenylcarbamate synthesis.

Step 1: Characterize the Unknown Peak
  • Determine the m/z of the molecular ion: Extract the mass spectrum for the unknown peak and identify the molecular ion. Look for common adducts ([M+H]+, [M+Na]+) to confirm the molecular weight.

  • Perform MS/MS analysis: If your instrument has tandem mass spectrometry capabilities, fragment the molecular ion of the unknown peak. Look for characteristic fragment ions that can provide structural information.

Step 2: Compare with Potential Byproducts

The following table summarizes the most likely byproducts in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
4-(Trifluoromethoxy)anilineC7H6F3NO177.13178.05
Tert-butyl 4-(trifluoromethoxy)phenylcarbamateC12H14F3NO3277.24278.10
N,N'-bis(4-(trifluoromethoxy)phenyl)ureaC15H10F6N2O3380.25381.07
Di-tert-butyl 4-(trifluoromethoxy)phenylimidodicarbonate (Di-Boc aniline)C17H22F3NO5377.36378.15

Hypothetical structures for illustrative purposes.

Step 3: Logical Troubleshooting

The following decision tree can guide you through the troubleshooting process:

Byproduct_Troubleshooting start Unexpected Peak in LC-MS check_mw Determine Molecular Weight (MW) from m/z of [M+H]+ start->check_mw compare_mw Compare MW to Potential Byproducts Table check_mw->compare_mw mw_matches MW Matches a Known Byproduct? compare_mw->mw_matches unreacted_sm Unreacted Starting Material (4-(trifluoromethoxy)aniline) mw_matches->unreacted_sm Yes, MW ≈ 177 urea Symmetrical Urea Byproduct mw_matches->urea Yes, MW ≈ 380 di_boc Di-Boc Protected Product mw_matches->di_boc Yes, MW ≈ 377 unknown Unknown Byproduct. Perform further structural elucidation (e.g., NMR). mw_matches->unknown No optimize Optimize Reaction Conditions (e.g., anhydrous, temperature) unreacted_sm->optimize urea->optimize di_boc->optimize

Caption: A decision tree for troubleshooting unexpected peaks in LC-MS.

Experimental Protocols

Representative Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-(trifluoromethoxy)aniline (1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to the solution and stir.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

LC-MS Analysis Protocol
  • Sample Preparation: Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5-95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive (ESI+).

    • Scan Range: m/z 100-1000.

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions aniline 4-(trifluoromethoxy)aniline product Tert-butyl 4-(trifluoromethoxy)phenylcarbamate aniline->product + Boc2O, Base urea N,N'-bis(4-(trifluoromethoxy)phenyl)urea aniline->urea + isocyanate/moisture boc2o Boc Anhydride boc2o->product di_boc Di-Boc Protected Aniline product->di_boc + excess Boc2O

Caption: Synthesis of the target compound and potential side reactions.

Experimental Workflow for Byproduct Identification

workflow synthesis Synthesize Crude Product sample_prep Prepare Sample for LC-MS synthesis->sample_prep lcms_analysis Perform LC-MS Analysis sample_prep->lcms_analysis data_processing Process Chromatogram and Mass Spectra lcms_analysis->data_processing peak_identification Identify Peaks (Product, Byproducts) data_processing->peak_identification structural_elucidation Further Structural Elucidation (if needed) peak_identification->structural_elucidation for unknown peaks

References

Technical Support Center: Stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

A1: The stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate is primarily influenced by the presence of acidic conditions, temperature, and the nature of the solvent. The tert-butoxycarbonyl (Boc) protecting group is known to be labile to acid, leading to deprotection and the formation of 4-(trifluoromethoxy)aniline. Elevated temperatures can also promote thermal degradation. The solvent can play a significant role, with protic solvents potentially facilitating degradation pathways more readily than aprotic solvents.

Q2: How does the trifluoromethoxy group affect the stability of the carbamate?

A2: The trifluoromethoxy group is a strong electron-withdrawing group. Electron-withdrawing groups on the phenyl ring can decrease the hydrolytic stability of the carbamate linkage, making the compound more susceptible to degradation, particularly in the presence of nucleophiles or under conditions that favor hydrolysis.

Q3: What are the expected degradation products of tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

A3: Under acidic conditions or at elevated temperatures, the primary degradation products are 4-(trifluoromethoxy)aniline, carbon dioxide, and isobutylene (or tert-butanol if water is present).

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate.[1][2][3][4] It allows for the separation and quantification of the parent compound and its degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradants.

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound in solution during storage or reaction.

  • Question: I am observing significant degradation of my tert-butyl 4-(trifluoromethoxy)phenylcarbamate in solution, even under what I believe are neutral conditions. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Check for Acidic Contaminants: Trace amounts of acid can catalyze the degradation of the Boc-carbamate.

      • Solvent Purity: Ensure that the solvents used are of high purity and free from acidic impurities. Freshly distilled or high-purity anhydrous solvents are recommended.

      • Glassware: Avoid using glassware that may have been previously washed with strong acids and not properly neutralized.

      • Reagents: If other reagents are present in the solution, ensure they are not acidic or do not generate acidic byproducts.

    • Solvent Choice: Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may facilitate degradation to a greater extent than aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile). Consider switching to an aprotic solvent if compatible with your experimental conditions.

    • Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation. Avoid prolonged exposure to elevated temperatures.

    • Light Exposure: While not the primary cause of degradation for this compound, it is good practice to store solutions in amber vials or protected from light to prevent any potential photolytic degradation.

Issue 2: Inconsistent results in stability studies.

  • Question: My stability studies are giving variable results. What factors should I control more carefully?

  • Answer and Troubleshooting Steps:

    • Precise Control of Conditions: Ensure that the temperature, pH (if applicable), and concentration are kept consistent across all experiments.

    • Headspace in Vials: Minimize the headspace in storage vials to reduce potential interactions with atmospheric moisture or oxygen.

    • Sample Preparation: Be consistent with the sample preparation procedure for analysis. Ensure complete dissolution and avoid precipitation.

    • Analytical Method Validation: Validate your HPLC method for stability-indicating properties to ensure that the degradation products are well-separated from the parent peak and from each other.

Data Presentation

The following tables provide illustrative quantitative data on the stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate in various solvents under different conditions. This data is based on general principles of carbamate stability and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Different Solvents at Room Temperature (25 °C) over 7 Days.

SolventType% Remaining after 1 day% Remaining after 7 days
Dichloromethane (DCM)Aprotic>99%>98%
Tetrahydrofuran (THF)Aprotic>99%>98%
Acetonitrile (ACN)Aprotic>99%>97%
Methanol (MeOH)Protic~98%~95%
Ethanol (EtOH)Protic~98%~94%
Dimethyl sulfoxide (DMSO)Aprotic>99%>98%

Table 2: Illustrative Effect of Temperature on the Stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Acetonitrile over 24 Hours.

Temperature% Remaining after 24 hours
4 °C>99%
25 °C>99%
40 °C~98%
60 °C~90%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[5]

  • Objective: To assess the stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate under various stress conditions.

  • Materials:

    • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

    • HPLC grade solvents (Acetonitrile, Methanol, Water)

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3%)

    • HPLC system with UV detector

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze by HPLC at various time points.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze by HPLC at various time points.

    • Thermal Degradation: Place a solution of the compound in a suitable solvent (e.g., acetonitrile) in an oven at a controlled temperature (e.g., 60 °C). Analyze by HPLC at various time points.

    • Photostability: Expose a solution of the compound to a photostability chamber and analyze by HPLC at various time points.

  • Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Protocol 2: HPLC Method for Stability Analysis

  • Objective: To provide a starting point for an HPLC method to quantify tert-butyl 4-(trifluoromethoxy)phenylcarbamate and its primary degradation product, 4-(trifluoromethoxy)aniline.

  • Instrumentation: HPLC with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient Program: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase.

Visualizations

Degradation_Pathway Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->4-(Trifluoromethoxy)aniline  H+ or Δ CO2 CO2 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->CO2  H+ or Δ Isobutylene Isobutylene Tert-butyl 4-(trifluoromethoxy)phenylcarbamate->Isobutylene  H+ or Δ

Caption: Degradation pathway of the carbamate.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acid Time-point Sampling Time-point Sampling Acid->Time-point Sampling Base Base Base->Time-point Sampling Heat Heat Heat->Time-point Sampling Oxidation Oxidation Oxidation->Time-point Sampling Light Light Light->Time-point Sampling Compound Solution Compound Solution Compound Solution->Acid Compound Solution->Base Compound Solution->Heat Compound Solution->Oxidation Compound Solution->Light HPLC Analysis HPLC Analysis Time-point Sampling->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

References

Strategies to minimize degradation of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate?

A1: The primary challenges in synthesizing Tert-butyl 4-(trifluoromethoxy)phenylcarbamate stem from the properties of the starting material, 4-(trifluoromethoxy)aniline. The electron-withdrawing nature of the trifluoromethoxy group reduces the nucleophilicity of the aniline nitrogen, which can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O), the standard reagent for Boc protection.[1][2] This may result in low yields and the presence of unreacted starting material.

Q2: Is the trifluoromethoxy group stable during the synthesis?

Q3: What are the potential side reactions to be aware of?

A3: A common side reaction in carbamate synthesis is the formation of urea byproducts. This can occur if the amine starting material reacts with any isocyanate impurities present in the reagents or formed in situ. Another potential issue is the double Boc-protection of the amine, leading to the formation of a di-Boc derivative, especially when using a large excess of Boc₂O and a strong base.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). TLC allows for a quick visual assessment of the consumption of the starting aniline and the formation of the product. LC-MS provides more detailed information, confirming the mass of the desired product and detecting any side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of 4-(trifluoromethoxy)aniline The reduced nucleophilicity of the aniline due to the electron-withdrawing trifluoromethoxy group can slow down the reaction.[1]- Increase the reaction time and/or temperature moderately (e.g., up to 40-50 °C). - Use a catalyst to activate the Boc₂O or enhance the nucleophilicity of the amine. Catalysts such as 4-dimethylaminopyridine (DMAP) or other Lewis acids can be effective.[2][6] - Consider using an alternative Boc-protection protocol designed for electron-poor anilines.
Formation of a significant amount of urea byproduct Presence of moisture, which can hydrolyze isocyanate intermediates or impurities.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Presence of a di-Boc protected byproduct Use of a large excess of Boc₂O and/or a strong base.[2]- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc₂O. - If a di-Boc product is formed, it can often be selectively hydrolyzed back to the mono-Boc product under carefully controlled mild acidic or basic conditions.
Difficult purification of the final product Unreacted Boc₂O or byproducts from its decomposition can co-elute with the product during chromatography.- After the reaction is complete, quench any remaining Boc₂O by adding a primary or secondary amine (e.g., a small amount of N-methylmorpholine) and stirring for a short period. - A mild basic wash of the organic extract can help remove acidic impurities.

Experimental Protocols

Protocol 1: Standard Boc Protection of 4-(trifluoromethoxy)aniline

This protocol is a general method for the Boc protection of anilines and may require optimization for this specific substrate.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.[6]

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Boc Protection for Electron-Poor Anilines

This modified protocol includes a catalyst to improve the reaction rate for less nucleophilic anilines.

Materials:

  • Same as Protocol 1, with the addition of 4-dimethylaminopyridine (DMAP).

Procedure:

  • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and a catalytic amount of DMAP (e.g., 0.1 eq) in anhydrous DCM or THF.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically faster in the presence of DMAP.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

Table 1: Qualitative Stability of the Trifluoromethoxy Group and Carbamate Linkage

Functional GroupStability to AcidsStability to BasesNotes
Aryl-OCF₃ Generally stable[3][4]Generally stable[3][4]The trifluoromethoxy group is known for its high chemical stability.[5]
N-Boc Carbamate Labile, cleaved by strong acids (e.g., TFA, HCl)[7][8]Generally stable to mild bases, but can be cleaved by strong bases.The ease of acidic cleavage is a key feature of the Boc protecting group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(trifluoromethoxy)aniline and base in anhydrous solvent add_boc Add Boc₂O start->add_boc react Stir at room temperature (or gentle heating if needed) add_boc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Aqueous work-up monitor->quench Reaction complete dry Dry and concentrate quench->dry purify Column chromatography dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

troubleshooting_logic cluster_low_conversion Low Conversion Solutions cluster_byproducts Byproduct Mitigation start Low Yield of Desired Product check_conversion Check for unreacted 4-(trifluoromethoxy)aniline start->check_conversion check_byproducts Analyze for byproducts (e.g., urea, di-Boc) start->check_byproducts increase_time_temp Increase reaction time/temperature check_conversion->increase_time_temp Significant starting material remains add_catalyst Add a catalyst (e.g., DMAP) check_conversion->add_catalyst Significant starting material remains change_protocol Use alternative protocol for electron-poor anilines check_conversion->change_protocol Significant starting material remains anhydrous Ensure anhydrous conditions check_byproducts->anhydrous Urea detected stoichiometry Adjust Boc₂O stoichiometry check_byproducts->stoichiometry Di-Boc detected selective_deprotection Selective deprotection of di-Boc stoichiometry->selective_deprotection

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl 4-(trifluoromethoxy)phenylcarbamate is of paramount importance for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical methods for purity assessment of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and sensitivity. The following table summarizes the performance of four common analytical techniques for the purity assessment of tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.
Typical Column/System C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)NMR Spectrometer (≥400 MHz) with a suitable probeDifferential Scanning Calorimeter with a refrigerated cooling system
Linearity (R²) >0.999>0.995Not Applicable (Primary Method)Not Applicable
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mLDependent on sample concentration and instrument sensitivityNot suitable for trace impurity detection
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL~0.1% w/wTypically applicable for purities >98.5 mol%
Accuracy (% Recovery) 98-102%95-105%High (Primary Ratio Method)High for suitable compounds
Precision (%RSD) < 2%< 5%< 1%Dependent on sample homogeneity and instrument performance
Analysis Time 15-30 minutes20-40 minutes5-15 minutes30-60 minutes
Sample Preparation Dissolution in a suitable solvent and filtration.Dissolution in a volatile solvent; derivatization may be required for non-volatile impurities.Precise weighing of sample and internal standard, dissolution in a deuterated solvent.Encapsulation of a small, accurately weighed sample in a crucible.
Advantages Robust, versatile, high resolution, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, excellent for volatile and semi-volatile impurities and residual solvents.Absolute and direct method, no need for a specific reference standard of the analyte, provides structural information.Rapid determination of absolute purity for crystalline solids, requires small sample size.[1]
Limitations Requires a reference standard for quantification, may not detect non-chromophoric impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.Not suitable for amorphous or thermally unstable compounds, can be affected by sample polymorphism.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of tert-butyl 4-(trifluoromethoxy)phenylcarbamate and the quantification of non-volatile impurities.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Accurately weigh approximately 10 mg of tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This is a primary analytical method for determining the absolute purity of tert-butyl 4-(trifluoromethoxy)phenylcarbamate.[4][5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A suitable deuterated solvent that dissolves both the analyte and the internal standard (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of tert-butyl 4-(trifluoromethoxy)phenylcarbamate into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (typically 30-60 s).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Differential Scanning Calorimetry (DSC)

This method determines purity by analyzing the melting behavior of the compound.[6]

  • Instrumentation: Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Crucibles: Aluminum crucibles, hermetically sealed to prevent volatilization.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared aluminum crucible and hermetically seal it.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to maintain thermal equilibrium.

    • Temperature Range: From a temperature well below the expected melting point to a temperature where the entire sample has melted.

  • Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in purity analysis module that performs this calculation automatically from the melting endotherm. This method is most accurate for crystalline compounds with a purity of at least 98.5 mol%.[2]

Visualizations

Purity Assessment Workflow

The following diagram illustrates a general workflow for the purity assessment of a pharmaceutical intermediate like tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Purity_Assessment_Workflow cluster_0 Initial Analysis & Screening cluster_2 Data Analysis & Reporting Sample Sample of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Initial_Screen Initial Purity Screen (e.g., TLC, Melting Point) Sample->Initial_Screen HPLC HPLC (Relative Purity, Impurity Profile) Initial_Screen->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Initial_Screen->GC_MS qNMR qNMR (Absolute Purity) Initial_Screen->qNMR DSC DSC (Absolute Purity of Crystalline Solid) Initial_Screen->DSC Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis DSC->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

A general workflow for purity assessment.

Logical Relationship of Analytical Methods

This diagram shows the logical relationship between the different analytical methods and their primary applications in purity assessment.

Analytical_Methods_Relationship cluster_Chromatography Chromatographic Methods cluster_Spectroscopy Spectroscopic & Thermal Methods Analyte Tert-butyl 4-(trifluoromethoxy)phenylcarbamate HPLC HPLC Analyte->HPLC Relative Purity & Impurity Profile GC_MS GC-MS Analyte->GC_MS Volatile Impurities qNMR qNMR Analyte->qNMR Absolute Purity (Primary Method) DSC DSC Analyte->DSC Bulk Purity (Crystalline) HPLC->qNMR Orthogonal Method HPLC->DSC Orthogonal Method qNMR->DSC Confirmatory

Relationship between analytical methods.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and GC-MS for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of novel chemical entities is paramount. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a compound of interest in pharmaceutical and agrochemical research, presents unique analytical challenges due to its molecular structure. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering insights into methodology, expected performance, and guidance on selecting the most appropriate technique.

The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate possesses a carbamate group, which can be susceptible to thermal degradation, and a trifluoromethoxy group, which influences its polarity and volatility. This guide will explore the theoretical and practical considerations for analyzing this compound using both chromatographic techniques.

Performance Characteristics: A Comparative Overview

Table 1: Predicted HPLC Performance for the Analysis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

ParameterExpected PerformanceNotes
Retention Time (RT) 2 - 10 minHighly dependent on the specific column and mobile phase composition.
Limit of Detection (LOD) 0.01 - 1 µg/LCan be significantly enhanced with mass spectrometry (LC-MS) detection.[1]
Limit of Quantification (LOQ) 0.05 - 5 µg/LDependent on detector sensitivity and sample matrix.[1]
**Linearity (R²) **> 0.99Generally excellent over a wide concentration range.
Precision (%RSD) < 5%Expected for a validated method under controlled conditions.

Table 2: Predicted GC-MS Performance for the Analysis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

ParameterExpected PerformanceNotes
Retention Time (RT) 5 - 15 minDependent on the temperature program and column specifications.
Limit of Detection (LOD) 0.1 - 10 µg/LPotential for thermal degradation in the injector may increase the LOD.
Limit of Quantification (LOQ) 0.5 - 20 µg/LMay be higher than HPLC due to potential analyte loss.
**Linearity (R²) **> 0.99Can be achieved with careful optimization of injection parameters.
Precision (%RSD) < 10%May be slightly higher than HPLC due to the volatility and potential for degradation.

The Analytical Workflow: From Sample to Signal

The successful analysis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate by either HPLC or GC-MS requires a well-defined experimental workflow. The following diagrams illustrate the key steps involved in each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution 1 Filtration Filtration Dissolution->Filtration 2 Injector Autosampler/Injector Filtration->Injector 3 Column Analytical Column (e.g., C18) Injector->Column 4 Pump HPLC Pump Pump->Injector Mobile Phase Detector Detector (UV or MS) Column->Detector 5 Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction 1 Derivatization Derivatization (Optional) Extraction->Derivatization 2 Injector GC Inlet Derivatization->Injector 3 GC_Column Capillary Column Injector->GC_Column Carrier Gas MS_Detector Mass Spectrometer GC_Column->MS_Detector 4 TIC Total Ion Chromatogram (TIC) MS_Detector->TIC Ion Signal Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Peak Selection Identification Library Search & Quantification Mass_Spectrum->Identification Interpretation

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Detailed Experimental Protocols

The following are proposed, detailed methodologies for the analysis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate by HPLC and GC-MS. These protocols are based on established methods for similar compounds and should be optimized and validated for specific applications.

HPLC-UV Protocol

This method is based on the analysis of carbamate pesticides, which are often thermally labile.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 220 nm.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Protocol

This protocol is adapted from methods used for the analysis of volatile and semi-volatile organic compounds, including those with trifluoromethoxy groups.[3][4] Given the carbamate structure, a lower injection temperature is recommended to minimize thermal degradation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 200 °C (A lower temperature is suggested to prevent degradation of the carbamate).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution.

    • Optional Derivatization: If thermal instability is a significant issue, derivatization of the carbamate's N-H group could be explored to increase volatility and thermal stability.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of organic molecules. However, for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, HPLC is the recommended primary technique. The presence of the carbamate functional group makes the molecule susceptible to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification and the appearance of degradation products in the chromatogram.[2] HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a more robust and sensitive method for the analysis of this and other carbamate-containing compounds.[2][5]

GC-MS could serve as a complementary technique, especially for the identification of volatile impurities or byproducts in the sample. However, careful method development, including the optimization of the injector temperature and potentially the use of derivatization, would be crucial for obtaining reliable results.

Ultimately, the choice of analytical method should be guided by the specific research question, the required sensitivity, and the available instrumentation. For routine quality control and quantitative analysis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a validated HPLC method is the most prudent and reliable approach.

References

A Comparative Guide to the Absolute Quantification of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring product quality, safety, and efficacy. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its absolute quantification. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the absolute quantification of this compound.

Quantitative Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] In contrast, HPLC-UV and LC-MS are comparative techniques that rely on calibration curves generated from a reference standard of known purity.[3][4] The choice of method often depends on factors such as the availability of reference standards, required sensitivity, and the complexity of the sample matrix.

Parameter qNMR HPLC-UV LC-MS
Principle Signal intensity is directly proportional to the number of nuclei.[2]UV absorbance is proportional to concentration.[3]Ion intensity is proportional to concentration.[4]
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a certified reference standard of the analyte.[3]Requires a certified reference standard of the analyte and/or a stable isotope-labeled internal standard.[4]
Quantification AbsoluteRelative (requires calibration curve)Relative (requires calibration curve)
Selectivity High (based on distinct NMR signals)Moderate to High (dependent on chromatographic separation)Very High (based on mass-to-charge ratio)
Sensitivity LowerModerateHigh
Precision (%RSD) < 1-2%[6]< 5%< 5%[4]
Accuracy (% Recovery) > 98.5%[6]95-105%[4]95-105%[4]
Analysis Time Short (minutes per sample)[1]Moderate (minutes per sample)Moderate (minutes per sample)
Sample Preparation Simple (dissolution in deuterated solvent with internal standard)[7]Moderately complex (extraction, filtration)Moderately complex (extraction, filtration, dilution)[4]

Table 1: Performance Comparison of Analytical Methods

Experimental Protocols

Protocol 1: Absolute Quantification by 1H-qNMR

This protocol outlines the general procedure for the absolute quantification of tert-butyl 4-(trifluoromethoxy)phenylcarbamate using 1H-qNMR with an internal standard.

1. Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (Analyte)
  • Certified Internal Standard (e.g., Maleic Anhydride, 1,2,4,5-Tetrachloro-3-nitrobenzene)[8]
  • Deuterated Solvent (e.g., DMSO-d6, CDCl3)
  • NMR tubes (5 mm)
  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of tert-butyl 4-(trifluoromethoxy)phenylcarbamate into a clean, dry vial.
  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
  • Vortex the vial until the sample is completely dissolved.
  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire the 1H-NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.[6]
  • Use a 90° pulse angle.
  • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]

4. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the tert-butyl protons) and a known signal of the internal standard.
  • Calculate the absolute purity or concentration of the analyte using the following equation[5]:

Protocol 2: Quantification by HPLC-UV

This protocol provides a general method for the quantification of tert-butyl 4-(trifluoromethoxy)phenylcarbamate using HPLC with UV detection.

1. Materials and Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate reference standard.
  • Solvents for sample preparation (e.g., acetonitrile, methanol).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 220-280 nm).[9]
  • Gradient Elution: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 10 minutes).

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte to a similar concentration as the calibration standards. Filter the solution through a 0.45 µm filter.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
  • Inject the sample solution.
  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 3: Quantification by LC-MS

This protocol describes a general approach for the sensitive quantification of tert-butyl 4-(trifluoromethoxy)phenylcarbamate using LC-MS.

1. Materials and Instrumentation:

  • LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
  • UPLC/HPLC system.
  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate reference standard.
  • Stable isotope-labeled internal standard (optional but recommended for best accuracy).

2. LC-MS Conditions:

  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Positive ESI.
  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[4]
  • MRM transitions would need to be optimized for the analyte.

3. Standard and Sample Preparation:

  • Prepare stock and calibration standards as described in the HPLC-UV protocol. If an internal standard is used, add a constant amount to all standards and samples.
  • Sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction for complex matrices to remove interferences.[10]

4. Analysis:

  • Develop a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
  • Analyze the prepared samples and quantify the analyte using the calibration curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and a comparative overview of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H-NMR spectrum transfer->acquire process Phase and baseline correction acquire->process integrate Integrate signals process->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: Workflow for absolute quantification by qNMR.

Method_Comparison cluster_sample Sample cluster_methods Analytical Methods cluster_outputs Outputs sample Tert-butyl 4-(trifluoromethoxy) -phenylcarbamate qnmr qNMR sample->qnmr hplc HPLC-UV sample->hplc lcms LC-MS sample->lcms abs_quant Absolute Quantification qnmr->abs_quant rel_quant Relative Quantification hplc->rel_quant lcms->rel_quant

Caption: Comparison of analytical quantification approaches.

References

The Trifluoromethoxy Group: A Double-Edged Sword in Carbamate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the trifluoromethoxy group's influence on carbamate stability and reactivity reveals a significant stabilizing effect, a critical consideration for researchers in drug development and agrochemical design. This guide provides a quantitative comparison with other common substituents, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethoxy (-OCF3) group is increasingly utilized to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a carbamate moiety, the -OCF3 group exerts a profound influence on its reactivity, primarily through its strong electron-withdrawing nature. This guide dissects this effect, offering a comparative perspective against other substituents and providing the necessary experimental frameworks for independent verification.

Quantifying the Electronic Influence: A Tale of Two Substituents

The reactivity of a carbamate is intrinsically linked to the electron density on its nitrogen and carbonyl carbon atoms. Electron-withdrawing groups (EWGs) attached to the carbamate, particularly on an aryl ring, decrease the electron density on the nitrogen, making it less prone to protonation and stabilizing the carbamate linkage against hydrolysis. The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.

The trifluoromethoxy group is a potent EWG, surpassed by the nitro group but significantly stronger than halogens or the methoxy group. This strong inductive effect plays a crucial role in modulating the reactivity of the carbamate.

SubstituentHammett Constant (σp)pKa of para-substituted Aniline
-OCH3-0.275.34
-CH3-0.175.08
-H0.004.60
-Cl0.233.98
-OCF3 0.35 3.75
-CF30.543.51
-NO20.781.00

This table summarizes the Hammett constants and the pKa values of corresponding anilines. The lower pKa of 4-(trifluoromethoxy)aniline compared to aniline and its methoxy and chloro analogues quantitatively demonstrates the potent electron-withdrawing effect of the -OCF3 group, which reduces the basicity of the nitrogen atom.

Impact on Carbamate Stability: The Hydrolysis Stand-Off

The stability of a carbamate is often assessed by its rate of hydrolysis, a critical parameter for the pharmacokinetic profile of a drug or the environmental persistence of a pesticide. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to significantly decrease the rate of hydrolysis of aryl carbamates. By pulling electron density away from the nitrogen atom, the -OCF3 group disfavors the formation of the positive charge that can develop on the nitrogen during certain hydrolysis mechanisms, thereby stabilizing the carbamate bond.

Experimental Protocol: Measuring Carbamate Hydrolysis Rates

To quantitatively assess the effect of the trifluoromethoxy group on carbamate stability, a standardized hydrolysis rate experiment can be performed.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of a series of para-substituted phenyl N-methylcarbamates (substituents: -OCH3, -H, -Cl, -OCF3, -NO2).

Materials:

  • Para-substituted phenyl N-methylcarbamates

  • Buffer solutions (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature water bath or incubator

Procedure:

  • Prepare stock solutions of each carbamate in acetonitrile.

  • In a series of vials, add a small aliquot of a carbamate stock solution to the pre-warmed buffer solution (e.g., 37 °C) to initiate the hydrolysis reaction. The final concentration of the carbamate should be in the low micromolar range, and the acetonitrile concentration should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a suitable solvent (e.g., acetonitrile) to stop further hydrolysis.

  • Analyze the concentration of the remaining carbamate in each sample using a validated HPLC method.

  • Plot the natural logarithm of the carbamate concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Compare the k_obs values for the different substituted carbamates to determine the relative rates of hydrolysis.

Visualizing the Workflow and Reaction Dynamics

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Stock Carbamate Stock Solutions (in ACN) Reaction Initiate Reaction: Add stock to buffer Stock->Reaction Buffer Pre-warmed Buffer (pH 7.4, 37°C) Buffer->Reaction Incubation Incubate at 37°C Reaction->Incubation Sampling Sample at Time Intervals Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Plot ln[C] vs. time Calculate k_obs HPLC->Data G cluster_substituent Substituent Effect Carbamate Aryl-O(C=O)NHR Intermediate Tetrahedral Intermediate Carbamate->Intermediate + OH- Products Aryl-OH + RNH2 + CO2 Intermediate->Products EWG Strong EWG (-OCF3, -NO2) - Stabilizes carbamate - Slows hydrolysis EWG->Carbamate EDG EDG (-OCH3) - Destabilizes carbamate - Accelerates hydrolysis EDG->Carbamate

A Comparative Guide to the Stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and tert-butyl phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical stability of tert-butyl 4-(trifluoromethoxy)phenylcarbamate and tert-butyl phenylcarbamate. The inclusion of a trifluoromethoxy group significantly alters the electronic properties and, consequently, the stability of the carbamate linkage. This document is intended for researchers, scientists, and drug development professionals who utilize these or similar Boc-protected aniline moieties in their work.

Introduction and Overview

Tert-butyl carbamates (Boc-carbamates) are extensively used as protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug development. Their popularity stems from their general stability under a wide range of non-acidic conditions and the relative ease of their removal.

  • Tert-butyl phenylcarbamate serves as a fundamental scaffold for a Boc-protected aniline. Its stability is representative of a simple aromatic carbamate.

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a fluorinated analog. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.[1][2] Its influence on the chemical stability of the Boc protecting group is a critical consideration for synthesis and drug design.

This guide will compare the stability of these two compounds under thermal and chemical stress, supported by established chemical principles and standard analytical methodologies.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two compounds is essential for understanding their behavior. While extensive experimental data for the trifluoromethoxy analog is not widely published, we can compile the available information.

PropertyTert-butyl phenylcarbamateTert-butyl 4-(trifluoromethoxy)phenylcarbamateData Source(s)
Molecular Formula C₁₁H₁₅NO₂C₁₂H₁₄F₃NO₃[3][4]
Molecular Weight 193.24 g/mol 277.24 g/mol [3][5]
Melting Point 133-137 °CNot available[6]
Appearance SolidNot available
Storage Room temperatureRoom Temperature, Sealed in Dry[3][5]

Comparative Stability Analysis

The primary difference in stability between the two molecules arises from the electronic effect of the substituent at the para-position of the phenyl ring.

  • Tert-butyl phenylcarbamate: Features an unsubstituted phenyl ring. The nitrogen lone pair can participate in resonance with the aromatic ring and the carbonyl group.

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: The -OCF₃ group is strongly electron-withdrawing. This effect reduces the electron density on the aniline nitrogen atom.

This difference in electron density is predicted to lead to:

  • Increased Thermal Stability: The reduced electron-donating ability of the nitrogen into the carbamate carbonyl is expected to strengthen the N-C bond, making the trifluoromethoxy derivative more resistant to thermal cleavage compared to the unsubstituted analog. The trifluoromethoxy group is generally incorporated into molecules to provide metabolic stability by resisting enzymatic degradation.[1]

  • Altered Acidic Lability: The lability of the Boc group under acidic conditions depends on the protonation of the carbamate. The electron-withdrawing -OCF₃ group decreases the basicity of the nitrogen and oxygen atoms in the carbamate linkage, which may require stronger acidic conditions or longer reaction times for deprotection compared to tert-butyl phenylcarbamate.

Thermal Degradation Pathway

The thermal deprotection of Boc-amines can proceed without a catalyst, typically via fragmentation into the free amine, carbon dioxide, and isobutylene.[7] High temperatures, often above 100 °C, are required.[8]

G cluster_reactants Reactant cluster_products Products R Boc-Protected Aniline TransitionState Transition State R->TransitionState Δ (Heat) Amine Aniline Derivative CO2 Carbon Dioxide Isobutylene Isobutylene TransitionState->Amine TransitionState->CO2 TransitionState->Isobutylene

Caption: General pathway for thermal deprotection of Boc-anilines.

Acid-Catalyzed Degradation Pathway

Cleavage of the Boc group is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation.

References

A Comparative Guide to Validating the Structure of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a compound class with applications in pharmaceuticals and material science, rigorous structural validation is imperative.[1] This guide provides a comparative overview of the most effective analytical techniques for this purpose, complete with experimental data for the parent compound and detailed methodologies.

Comparison of Key Analytical Techniques

Structural elucidation of organic molecules relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. For Tert-butyl 4-(trifluoromethoxy)phenylcarbamate derivatives, the primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Technique Information Provided Advantages Limitations
¹H NMR Provides data on the number, environment, and connectivity of protons.[2]Highly reproducible, quantitative, and offers detailed information about proton-proton coupling.[3][4]Can have overlapping signals in complex molecules, requiring 2D NMR for full resolution.[3]
¹³C NMR Reveals the number and chemical environment of carbon atoms.[2][3]Excellent for determining the carbon backbone and identifying functional groups like carbonyls.[3]Low natural abundance of ¹³C (1.1%) results in lower sensitivity and longer acquisition times.[3]
¹⁹F NMR Specifically detects fluorine atoms, providing information on their chemical environment.Highly sensitive due to the 100% natural abundance of ¹⁹F. Unambiguously confirms the presence of the -OCF₃ group.Provides information only about the fluorine-containing parts of the molecule.
High-Resolution MS (HRMS) Determines the exact molecular weight to several decimal places.[5][6]Allows for the determination of the elemental formula.[5] Extremely high sensitivity.[5]Provides limited information on connectivity (fragmentation can help but is not always straightforward). The Boc-protecting group can sometimes cleave in the ion source.[7]

Experimental Workflow for Structural Validation

A logical and systematic workflow is crucial for the unambiguous structural determination of a newly synthesized compound. The process begins with preliminary checks and progresses to definitive spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation start Synthesized Derivative purify Purification (e.g., Column Chromatography) start->purify ms HRMS Analysis purify->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr data_analysis Data Interpretation & Comparison ms->data_analysis nmr->data_analysis structure Structure Confirmed data_analysis->structure

A typical workflow for the structural validation of organic compounds.

Reference Data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

The following table summarizes the expected and reported analytical data for the parent compound, Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This data serves as a baseline for comparing derivatives.

Molecular Formula: C₁₂H₁₄F₃NO₃[1][8] Molecular Weight: 277.24 g/mol [1]

Analytical TechniqueParameterExpected / Reported ValueInterpretation
HRMS (ESI+) [M+H]⁺m/z 278.0999Confirms the elemental composition C₁₂H₁₅F₃NO₃⁺.
[M+Na]⁺m/z 300.0818Sodium adduct, a common observation in ESI-MS.[8]
¹H NMR (CDCl₃)Chemical Shift (δ)~ 7.3 ppm (d, 2H)Aromatic protons ortho to the carbamate group.
~ 7.1 ppm (d, 2H)Aromatic protons ortho to the -OCF₃ group.
~ 6.6 ppm (s, 1H)N-H proton of the carbamate.
1.51 ppm (s, 9H)Nine equivalent protons of the tert-butyl group.[9]
¹³C NMR (CDCl₃)Chemical Shift (δ)~ 152 ppmCarbonyl carbon (C=O) of the carbamate group.[9]
~ 145 ppmAromatic carbon attached to the -OCF₃ group.
~ 137 ppmAromatic carbon attached to the carbamate nitrogen.
~ 122 ppmAromatic C-H carbons.[10]
~ 120 ppm (q)-OCF₃ carbon, showing coupling to fluorine.
~ 119 ppmAromatic C-H carbons.[10]
~ 81 ppmQuaternary carbon of the tert-butyl group.[9]
~ 28 ppmMethyl carbons of the tert-butyl group.[9]
¹⁹F NMR (CDCl₃)Chemical Shift (δ)~ -58 to -60 ppm (s)Single peak confirming the three equivalent fluorine atoms of the -OCF₃ group.[11]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data for ¹³C NMR of the aromatic region is estimated based on the analysis of 4-(Trifluoromethoxy)aniline.[10]

Detailed Experimental Protocols

HRMS is used to accurately determine the molecular weight of the analyte, which in turn allows for the calculation of its elemental composition.

  • Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation : A dilute solution of the purified compound (approx. 10-50 µg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

  • Method : The sample is introduced into the ESI source via direct infusion or through an LC system. The mass spectrometer is calibrated using a known standard. Data is acquired in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis : The resulting spectrum is analyzed to find the monoisotopic mass of the protonated molecule [M+H]⁺. This experimentally determined exact mass is then compared to the theoretical mass calculated for the expected molecular formula.[5][6]

NMR provides detailed information about the atomic connectivity and chemical environment within the molecule.[2][12]

  • Instrumentation : A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[12]

  • ¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C and ¹⁹F NMR Acquisition : Carbon-13 and Fluorine-19 spectra are acquired subsequently. ¹³C NMR often requires a longer acquisition time due to the low natural abundance of the nucleus.[3]

  • Data Analysis : The spectra are processed (Fourier transform, phase correction, and baseline correction).

    • In the ¹H NMR spectrum, the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are analyzed to assign protons to their respective positions in the molecule.[13]

    • In the ¹³C NMR spectrum, the chemical shift of each signal indicates the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).

    • The ¹⁹F NMR spectrum should show a single sharp peak, confirming the trifluoromethoxy group.[11]

References

Benchmarking the Efficiency of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of synthetic routes to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group.[1][2] We present a comparative analysis of common synthetic methods, supported by experimental data, to inform decisions on process optimization and reagent selection.

The trifluoromethoxy (-OCF3) group is increasingly incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the efficient synthesis of building blocks like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, which serves to introduce the trifluoromethoxyphenylamine moiety, is of significant interest. This guide evaluates the prevalent methods for its synthesis: the direct Boc protection of 4-(trifluoromethoxy)aniline, the Curtius rearrangement of 4-(trifluoromethoxy)benzoyl azide, and phosgene-free alternatives.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and analogous carbamates, offering a clear comparison of their efficiencies.

MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Boc Protection 4-(Trifluoromethoxy)anilineDi-tert-butyl dicarbonate (Boc)₂O, Optional Base (e.g., NEt₃, DMAP)Methanol, THF, DichloromethaneRoom Temperature3 - 12>95 (typical)[3][4]
Curtius Rearrangement 4-(Trifluoromethoxy)benzoic acidDiphenylphosphoryl azide (DPPA), tert-ButanolToluene80 - 1102 - 4~75 (for analogous systems)[5][6]
Phosgene-Free (CO₂-based) 4-(Trifluoromethoxy)anilineCarbon Dioxide, Alkyl Halide, Base (e.g., DBU, Cs₂CO₃)Acetonitrile, DMF700.5 - 245 - 92 (for analogous anilines)[7][8]
Phosgene-Free (from Urea) PhenylureaMethanol, Basic or Acidic CatalystMethanolNot SpecifiedNot SpecifiedHigh (for methyl N-phenyl carbamate)[9]

Experimental Protocols: Detailed Methodologies

To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols for the key synthetic routes are provided below.

Method 1: Boc Protection of 4-(Trifluoromethoxy)aniline

This is the most direct and widely used method for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Procedure:

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as methanol, tetrahydrofuran (THF), or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.2 eq).

  • The reaction can be performed with or without a base. For less reactive anilines or to accelerate the reaction, a catalytic amount of a base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) can be added.

  • Stir the reaction mixture at room temperature for 3 to 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified. A common purification method involves passing the reaction mixture through a pad of silica gel or a scavenger resin to remove excess (Boc)₂O.[3]

Method 2: Curtius Rearrangement

This method offers an alternative route starting from the corresponding carboxylic acid.

Procedure:

  • A mixture of 4-(trifluoromethoxy)benzoic acid (1.0 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) in an inert solvent like toluene is stirred at room temperature.

  • Triethylamine (1.1 eq) is added to the mixture.

  • tert-Butanol (1.5-2.0 eq) is added as the trapping nucleophile.

  • The reaction mixture is heated to 80-110 °C for 2-4 hours, during which the acyl azide is formed and rearranges to the isocyanate, which is then trapped by tert-butanol.[5][10]

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography.

Method 3: Phosgene-Free Synthesis using Carbon Dioxide

This approach provides a greener alternative to traditional methods that use phosgene or its derivatives.

Procedure:

  • In a reaction vessel, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Bubble carbon dioxide through the solution or perform the reaction under a CO₂ atmosphere.

  • Add an alkylating agent, such as tert-butyl bromide (2.0 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 70 °C) for 0.5 to 2 hours.[7]

  • After the reaction is complete, an acidic workup is typically performed.

  • The product can often be isolated with high purity after extraction and removal of the solvent, sometimes avoiding the need for column chromatography.[7]

Mandatory Visualization: Reaction Pathways and Experimental Workflow

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_boc Boc Protection cluster_curtius Curtius Rearrangement cluster_phosgenefree Phosgene-Free (CO2) A1 4-(Trifluoromethoxy)aniline A_out Tert-butyl 4-(trifluoromethoxy)phenylcarbamate A1->A_out Base (optional) A2 Di-tert-butyl dicarbonate A2->A_out B1 4-(Trifluoromethoxy)benzoic acid B2 Acyl Azide Intermediate B1->B2 DPPA B3 Isocyanate Intermediate B2->B3 Heat B_out Tert-butyl 4-(trifluoromethoxy)phenylcarbamate B3->B_out tert-Butanol C1 4-(Trifluoromethoxy)aniline C_out Tert-butyl 4-(trifluoromethoxy)phenylcarbamate C1->C_out Base C2 CO2 + Alkyl Halide C2->C_out Experimental_Workflow start Start | Mix Reactants reaction Reaction Stir at specified temperature and time start->reaction monitoring Monitoring TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up Quenching, Extraction, Washing monitoring->workup Complete purification Purification Column Chromatography / Recrystallization / Scavenging workup->purification analysis Analysis NMR, MS purification->analysis product Final Product | Tert-butyl 4-(trifluoromethoxy)phenylcarbamate analysis->product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade_1 Kinase 1 receptor->kinase_cascade_1 Signal kinase_cascade_2 Kinase 2 kinase_cascade_1->kinase_cascade_2 Phosphorylation transcription_factor Transcription Factor kinase_cascade_2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Translocation inhibitor Trifluoromethoxyphenyl Carbamate Inhibitor inhibitor->kinase_cascade_1 Inhibition cellular_response Cellular Response gene_expression->cellular_response

References

Characterization of compounds synthesized from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to a representative diaryl urea compound, N-(4-chlorophenyl)-N'-(4-(trifluoromethoxy)phenyl)urea, a structural analog of multi-kinase inhibitors like Sorafenib. The comparison focuses on a direct synthesis pathway starting from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate versus an alternative route commencing with 4-aminophenol. This guide aims to provide an objective comparison of these methodologies, supported by experimental data, to aid in strategic decisions during drug discovery and development.

Introduction to Diaryl Ureas and the Significance of the Trifluoromethoxy Group

Diaryl urea scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational drugs, most notably in the oncology space as kinase inhibitors. The urea moiety acts as a rigid hydrogen bond donor, crucial for binding to the hinge region of kinase active sites.

The 4-(trifluoromethoxy)phenyl group is a particularly valuable substituent in modern drug design. The trifluoromethoxy (-OCF₃) group offers a unique combination of properties:

  • Enhanced Metabolic Stability : The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism compared to a methoxy (-OCH₃) group.

  • Increased Lipophilicity : This property can improve cell membrane permeability and oral bioavailability.

  • Modulated Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate target binding affinity.

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a key starting material, providing a stable, protected form of the critical 4-(trifluoromethoxy)aniline pharmacophore.

Synthetic Route Comparison

This guide compares two distinct synthetic strategies to obtain the target molecule, N-(4-chlorophenyl)-N'-(4-(trifluoromethoxy)phenyl)urea.

Target Compound:

Route 1: Direct Synthesis from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

This route involves the deprotection of the Boc-protected aniline followed by urea formation.

Route 2: Alternative Synthesis from 4-Aminophenol

This is a common alternative for diaryl ether urea compounds, involving the synthesis of a diaryl ether intermediate followed by urea formation.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Direct SynthesisRoute 2: Alternative Synthesis
Starting Materials Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, 4-chlorophenyl isocyanate4-Aminophenol, 1-fluoro-4-(trifluoromethoxy)benzene, 4-chlorophenyl isocyanate
Key Intermediates 4-(Trifluoromethoxy)aniline4-(4-(Trifluoromethoxy)phenoxy)aniline
Number of Steps 22
Overall Yield (Typical) Good to ExcellentGood
Key Reagents Trifluoroacetic Acid (TFA) or HClPotassium Carbonate
Purification Methods Extraction, CrystallizationExtraction, Column Chromatography

Characterization Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
4-(Trifluoromethoxy)aniline C₇H₆F₃NO177.12Liquid6.95 (d, 2H), 6.65 (d, 2H), 5.10 (s, 2H)
4-(4-(Trifluoromethoxy)phenoxy)aniline C₁₃H₁₀F₃NO₂281.2285-877.20 (d, 2H), 7.05 (d, 2H), 6.90 (d, 2H), 6.70 (d, 2H), 5.25 (s, 2H)
N-(4-chlorophenyl)-N'-(4-(trifluoromethoxy)phenyl)urea C₁₄H₁₀ClF₃N₂O₂342.70~215-2208.95 (s, 1H), 8.80 (s, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.30 (d, 2H), 7.20 (d, 2H)

Note: NMR data are representative and may vary slightly based on solvent and instrument.

Experimental Protocols

Route 1: Direct Synthesis

Step 1a: Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

To a solution of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-(trifluoromethoxy)aniline, which can be used in the next step without further purification.

Step 1b: Urea Formation

4-(Trifluoromethoxy)aniline (1.0 eq) is dissolved in anhydrous DCM (0.2 M). To this solution, 4-chlorophenyl isocyanate (1.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to afford N-(4-chlorophenyl)-N'-(4-(trifluoromethoxy)phenyl)urea as a white solid.

Route 2: Alternative Synthesis

Step 2a: Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)aniline

In a round-bottom flask, 4-aminophenol (1.0 eq), 1-fluoro-4-(trifluoromethoxy)benzene (1.1 eq), and potassium carbonate (2.0 eq) are suspended in dimethylformamide (DMF, 0.5 M). The mixture is heated to 100-120 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give 4-(4-(trifluoromethoxy)phenoxy)aniline.

Step 2b: Urea Formation

4-(4-(Trifluoromethoxy)phenoxy)aniline (1.0 eq) is dissolved in anhydrous DCM (0.2 M). 4-chlorophenyl isocyanate (1.0 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The product is isolated by filtration, washed with DCM, and dried to yield the diaryl ether urea analog.

Visualizations

Experimental Workflows

G cluster_0 Route 1: Direct Synthesis cluster_1 Route 2: Alternative Synthesis a0 Tert-butyl 4-(trifluoromethoxy) phenylcarbamate a1 4-(Trifluoromethoxy)aniline a0->a1 TFA, DCM a2 N-(4-chlorophenyl)-N'-(4-(trifluoromethoxy) phenyl)urea a1->a2 4-Chlorophenyl isocyanate, DCM b0 4-Aminophenol + 1-Fluoro-4-(trifluoromethoxy)benzene b1 4-(4-(Trifluoromethoxy)phenoxy)aniline b0->b1 K2CO3, DMF b2 Diaryl Ether Urea Analog b1->b2 4-Chlorophenyl isocyanate, DCM

Caption: Synthetic workflows for the direct and alternative routes.

Signaling Pathway Inhibition

G cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Angiogenesis) nucleus->transcription inhibitor Diaryl Urea (e.g., Sorafenib Analog) inhibitor->raf Inhibition

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by diaryl ureas.

Conclusion

Both synthetic routes presented offer viable methods for the synthesis of diaryl urea-based kinase inhibitors.

  • Route 1 (Direct Synthesis) is advantageous when Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is readily available. The deprotection is typically high-yielding and straightforward, and the subsequent urea formation is efficient. This route is highly convergent and suitable for producing a library of analogs by varying the isocyanate coupling partner.

  • Route 2 (Alternative Synthesis) is a practical approach for creating diaryl ether urea structures. While it may require purification of the diaryl ether intermediate by column chromatography, it provides flexibility in the synthesis of compounds where a diaryl ether linkage is a key structural feature.

The choice of synthetic route will ultimately depend on the availability and cost of starting materials, the desired final structure, and the scalability of the process. The unique properties conferred by the trifluoromethoxy group make these synthetic targets highly relevant in the ongoing development of novel kinase inhibitors.

Literature review of the applications of trifluoromethoxy-substituted building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Application of Trifluoromethoxy-Substituted Building Blocks in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a valuable substituent for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of trifluoromethoxy-substituted compounds with their non-fluorinated and other halogenated analogs, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The Impact of the Trifluoromethoxy Group on Physicochemical Properties

The trifluoromethoxy group significantly influences a molecule's lipophilicity, electronic character, and metabolic stability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target.

Lipophilicity

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the Hansch lipophilicity parameter (π), is a key determinant of a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1]

Substituent (X)Hansch Lipophilicity Parameter (π)
-H0.00
-CH₃0.56
-Cl0.71
-Br0.86
-I1.12
-OCH₃-0.02
-OCF₃ 1.04

Data sourced from Leroux, F. R., et al. (2008). Beilstein Journal of Organic Chemistry.

As the table illustrates, the trifluoromethoxy group (π = 1.04) imparts significantly greater lipophilicity to a molecule compared to a methoxy group (π = -0.02) and is also more lipophilic than other common substituents like chlorine and bromine. This enhanced lipophilicity can improve a compound's permeability across cell membranes and the blood-brain barrier.[2]

Metabolic Stability

A major advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[2][3] The -OCF3 group serves as a metabolically stable bioisostere for the methoxy (-OCH3) group, which is prone to O-demethylation.[4] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1][3]

Comparative Performance in Drug Candidates

The true value of trifluoromethoxy-substituted building blocks is demonstrated in their impact on the biological activity and metabolic fate of drug candidates.

Biological Activity: A Case Study of p97 Inhibitors

A study on inhibitors of the AAA ATPase p97 provides a clear, quantitative comparison of the effect of different substituents on biological activity. The following table shows the half-maximal inhibitory concentration (IC50) of a series of phenyl indole compounds with various substituents at the C-5 position of the indole ring.

CompoundC-5 Substituentp97 Inhibition IC₅₀ (µM)
Methoxy Analog -OCH₃1.2 ± 0.1
Trifluoromethoxy Analog -OCF₃ 11.8 ± 0.6
Methyl Analog -CH₃0.053 ± 0.004
Trifluoromethyl Analog -CF₃4.4 ± 0.2

Data sourced from Sowaileh, M. F., et al. (2015). ACS Medicinal Chemistry Letters.[5]

In this particular study, the trifluoromethoxy analog was found to be a less potent inhibitor of p97 compared to its methoxy counterpart.[5] This highlights that while the -OCF3 group can offer significant advantages in metabolic stability and lipophilicity, its effect on biological activity is target-dependent and requires careful consideration within the context of the specific structure-activity relationship (SAR).

Experimental Protocols

Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative

This protocol describes the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a useful building block, via a two-step process involving O-trifluoromethylation followed by a migration reaction.

Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

  • To a round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1 equivalent).

  • Add chloroform as the solvent.

  • Add a catalytic amount of cesium carbonate (Cs₂CO₃).

  • To this mixture, add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) (1.1 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

  • Dissolve the product from Step 1 in nitromethane.

  • Heat the reaction mixture to 120 °C.

  • Monitor the migration reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the final product by flash column chromatography.[6]

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.

Materials:

  • Test compound and relevant analogs (e.g., non-fluorinated, methoxy, chloro).

  • Pooled liver microsomes (human, rat, or other species).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system.

  • Positive control compounds (high and low clearance).

  • Ice-cold organic solvent (e.g., acetonitrile) for reaction termination.

  • 96-well plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test and control compounds. Thaw the liver microsomes on ice and prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration. Add the test compound and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance.[2][7][8][9]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logic behind the enhanced metabolic stability of trifluoromethoxy-substituted compounds.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis A Prepare Microsome Solution D Mix Microsomes and Test Compound A->D B Prepare Test Compound Stock B->D C Prepare NADPH System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Take Samples at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine % Remaining vs. Time J->K L Calculate Half-life (t½) and Clearance K->L

Caption: Workflow for an in vitro microsomal stability assay.

G A Parent Compound with Methoxy Group (-OCH3) B CYP450 Enzymes A->B C Metabolically Labile O-CH3 Bond B->C H Metabolically Robust O-CF3 Bond B->H D O-Demethylation C->D E Metabolite Formation D->E F Rapid Clearance E->F G Parent Compound with Trifluoromethoxy Group (-OCF3) G->B I Metabolism Blocked H->I J Reduced Metabolite Formation I->J K Slower Clearance J->K

Caption: Metabolic fate of methoxy vs. trifluoromethoxy groups.

References

A Comparative Guide to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate has emerged as a reagent of significant interest, particularly in the creation of kinase inhibitors. This guide provides a detailed comparison of this reagent with its analogous counterparts, supported by physicochemical data and a representative experimental protocol.

Introduction to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and its Analogues

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a Boc-protected aniline derivative distinguished by the presence of a trifluoromethoxy (-OCF3) group at the para position of the phenyl ring. This functional group imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of the final products.[1] For the purpose of this comparison, we will evaluate it against two key analogues:

  • Tert-butyl phenylcarbamate: The non-substituted parent compound.

  • Tert-butyl 4-(trifluoromethyl)phenylcarbamate: An analogue featuring a trifluoromethyl (-CF3) group, which shares some electronic properties with the trifluoromethoxy group.

The primary application of these reagents is in the synthesis of unsymmetrical ureas, a common pharmacophore in many drug molecules. The Boc-protecting group allows for a controlled reaction, typically involving the in situ generation of an isocyanate that then reacts with a primary or secondary amine to form the urea linkage.[2][3]

Comparative Advantages and Physicochemical Properties

The trifluoromethoxy group in Tert-butyl 4-(trifluoromethoxy)phenylcarbamate offers several advantages over its analogues, which translate to improved properties of the resulting drug candidates. These benefits are rooted in the unique physicochemical characteristics of the -OCF3 group.

PropertyTert-butyl 4-(trifluoromethoxy)phenylcarbamateTert-butyl phenylcarbamateTert-butyl 4-(trifluoromethyl)phenylcarbamate
Molecular Weight ( g/mol ) 277.24193.24[4]261.24[5]
Predicted LogP ~3.5~2.5~3.2
Key Feature Trifluoromethoxy (-OCF3) groupNo substitutionTrifluoromethyl (-CF3) group
Metabolic Stability HighModerateHigh
Lipophilicity HighModerateHigh
Electron Withdrawing Nature StrongNeutralVery Strong

The enhanced metabolic stability and lipophilicity conferred by the trifluoromethoxy group can lead to improved pharmacokinetic profiles of the final drug molecule, including better absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Experimental Protocol: Synthesis of a Biaryl Urea Moiety

The following protocol describes a representative synthesis of a biaryl urea, a core structure in kinase inhibitors like Sorafenib. This reaction demonstrates the utility of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in forming a urea linkage with a primary amine.

Reaction:

Materials:

  • Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

  • 4-(4-aminophenoxy)-N-methylpicolinamide (or other primary amine)

  • 2-Chloropyridine

  • Trifluoromethanesulfonyl anhydride (Tf2O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (1.0 eq) in anhydrous DCM under an inert atmosphere, add 2-chloropyridine (1.2 eq).

  • Cool the mixture to 0 °C and add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes to facilitate the in situ formation of the isocyanate.

  • In a separate flask, dissolve the primary amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq) in anhydrous DCM.

  • Add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N,N'-disubstituted urea.

This one-pot procedure for urea synthesis from Boc-protected amines is an efficient method that generally provides high yields.[2][3]

Visualization of a Relevant Signaling Pathway

Many kinase inhibitors synthesized using Tert-butyl 4-(trifluoromethoxy)phenylcarbamate target the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. The diagram below illustrates this pathway and the inhibitory action of a drug like Sorafenib.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Angiogenesis TranscriptionFactors->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Simplified RAF/MEK/ERK Signaling Pathway Inhibition

Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 4-(trifluoromethoxy)phenylcarbamate (CAS Number: 212696-37-2), a compound valued in pharmaceutical and agrochemical synthesis for its unique trifluoromethoxy group that enhances chemical stability and biological activity.[1] Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety Protocols and Hazard Summary

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and other protective clothing as necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2]

Quantitative Hazard Data for Structurally Similar Carbamates

To provide a framework for safe handling, the following table summarizes hazard classifications for analogous carbamate compounds. This data should be considered as a guideline for assessing the potential risks of tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Hazard ClassificationGHS Hazard StatementRepresentative Compounds
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedtert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationtert-Butyl N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate, tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate
Serious Eye Damage/Eye Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritationButyl carbamate, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionButyl carbamate
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationtert-Butyl N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate, tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate

Step-by-Step Disposal Protocol

The primary route for the disposal of tert-butyl 4-(trifluoromethoxy)phenylcarbamate is through a licensed and approved hazardous waste disposal facility.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

  • Waste Collection and Segregation:

    • Collect all waste tert-butyl 4-(trifluoromethoxy)phenylcarbamate, including unused product and contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The label should include the full chemical name, CAS number (212696-37-2), and appropriate hazard pictograms.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Disposal of Contaminated Materials:

    • Any items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must be treated as hazardous waste and placed in the same designated container.[5]

  • Spill Management:

    • In case of a spill, avoid creating dust.[3][6]

    • Wear appropriate PPE and absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for disposal.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for waste manifest and record-keeping.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Storage & Final Disposal start Generation of tert-butyl 4-(trifluoromethoxy)phenylcarbamate Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coat, etc.) waste_type->ppe_waste PPE collect_waste Collect in Designated Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste ppe_waste->collect_waste label_container Properly Label Container (Chemical Name, CAS#, Hazards) collect_waste->label_container segregate Segregate from Incompatible Wastes label_container->segregate store_waste Store in a Cool, Dry, Well-Ventilated Area segregate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs professional_disposal Dispose through a Licensed Professional Waste Disposal Service contact_ehs->professional_disposal

Caption: Disposal workflow for tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of tert-butyl 4-(trifluoromethoxy)phenylcarbamate, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar carbamate and trifluoromethoxy-containing compounds to ensure a high level of safety in the laboratory. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is not available, related compounds suggest it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] The trifluoromethoxy group is generally considered stable.[5] Therefore, the following personal protective equipment is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1]Protects against potential splashes, dust, and vapors that could cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[6][7][8]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood).[6] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100).[7][9]Inhalation of dust or vapors may cause respiratory irritation.[1][3][4] Engineering controls like fume hoods are the primary method of exposure control.[6]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial for personal and environmental safety.

1. Preparation:

  • Read and understand all available safety information before handling.

  • Work in a well-ventilated area, preferably a certified chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are easily accessible and in good working order.[7][10]

  • Don all required PPE as specified in Table 1 before entering the handling area.[7]

2. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[7]

  • Minimize dust generation and accumulation.[7] Use techniques such as gentle scooping and handling in a draft-free environment within the fume hood.

  • Do not inhale the substance.[7]

  • For weighing, use a balance inside the fume hood or in a ventilated enclosure.

  • Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge.[7]

3. Post-Handling:

  • Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[1][7]

  • Remove contaminated clothing carefully and wash it before reuse.[11]

  • Do not eat, drink, or smoke in work areas.[11][7]

  • Clean the work area and decontaminate any equipment used.

III. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][11][10] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[12]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][11][12] Remove all contaminated clothing.[10][12] If skin irritation persists, consult a physician.[12]
Inhalation Move the person to fresh air.[1][10][12] If breathing is difficult or stops, provide artificial respiration.[1][10] Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting.[10][12] Rinse mouth with water.[1][11] Never give anything by mouth to an unconscious person.[1][11] Seek immediate medical attention.[12]
Spill For small spills, dampen the solid material to prevent dust formation and carefully sweep or scoop it into a suitable, closed, and labeled container for disposal.[7][12] For larger spills, evacuate the area and follow institutional emergency procedures. Ensure adequate ventilation.[12]

IV. Disposal Plan

Proper disposal of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate and contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[12]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain or in regular trash.[12]

V. Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Risk Assessment prep2 Don PPE prep1->prep2 handle1 Weighing & Transfer prep2->handle1 handle2 Reaction/Procedure handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Store Hazardous Waste clean3->disp1 disp2 Professional Disposal disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.